molecular formula C11H10ClNS B1416256 2-Chloro-4-methyl-7-(methylthio)quinoline CAS No. 938459-19-9

2-Chloro-4-methyl-7-(methylthio)quinoline

Cat. No.: B1416256
CAS No.: 938459-19-9
M. Wt: 223.72 g/mol
InChI Key: RUYYKVHMGWOUCK-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-7-(methylthio)quinoline is a useful research compound. Its molecular formula is C11H10ClNS and its molecular weight is 223.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-methyl-7-(methylthio)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-methyl-7-(methylthio)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methyl-7-methylsulfanylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYKVHMGWOUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651051
Record name 2-Chloro-4-methyl-7-(methylsulfanyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-19-9
Record name 2-Chloro-4-methyl-7-(methylsulfanyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methyl-7-(methylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Therapeutic Promise

2-Chloro-4-methyl-7-(methylthio)quinoline, identified by the CAS Number 938459-19-9 , is a substituted quinoline derivative. The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the historical significance of quinine in combating malaria to modern targeted cancer therapies, the quinoline scaffold has consistently proven to be a privileged structure in drug discovery.[1][2] This guide aims to provide a comprehensive technical overview of 2-Chloro-4-methyl-7-(methylthio)quinoline, consolidating available data and proposing scientifically grounded hypotheses regarding its synthesis, properties, and potential applications. While published research specifically on this molecule is limited, by examining its structural features and the extensive literature on related quinoline analogues, we can delineate a clear path for its investigation and utilization in a research and development context.

The unique substitution pattern of this molecule—a chloro group at the 2-position, a methyl group at the 4-position, and a methylthio group at the 7-position—suggests a compound designed for specific structure-activity relationship (SAR) studies. The electron-withdrawing nature of the chlorine atom at a key position can influence the reactivity of the quinoline ring, while the methyl and methylthio groups can modulate lipophilicity, metabolic stability, and target binding.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any experimental setting. The available data for 2-Chloro-4-methyl-7-(methylthio)quinoline is summarized below.

PropertyValueSource
CAS Number 938459-19-9
Molecular Formula C₁₁H₁₀ClNS
Molecular Weight 223.72 g/mol
Physical Form Solid
SMILES String ClC1=NC2=CC(SC)=CC=C2C(C)=C1
InChI Key RUYYKVHMGWOUCK-UHFFFAOYSA-N

digraph "2_Chloro_4_methyl_7_methylthio_quinoline" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; Cl3 [label="Cl", pos="1.2,2.2!"]; C4 [label="C", pos="2.4,0!"]; C5 [label="C", pos="3.6,0.7!"]; C6 [label="C", pos="3.6,2.2!"]; C7 [label="C", pos="2.4,2.9!"]; C8 [label="C", pos="1.2,2.2!"]; C9 [label="C", pos="0,1.5!"]; C10 [label="C", pos="-1.2,0.7!"]; C11 [label="C", pos="-1.2,-0.7!"]; C12 [label="C", pos="0,-1.5!"]; C13 [label="C", pos="2.4,-1.5!"]; H14 [label="H", pos="4.5,0.2!"]; H15 [label="H", pos="4.5,2.7!"]; H16 [label="H", pos="0.3,3.4!"]; C17 [label="C", pos="-2.4,-0.7!"]; H18 [label="H", pos="-2.4,-1.8!"]; H19 [label="H", pos="-3.3,-0.2!"]; H20 [label="H", pos="-3.3,-1.2!"]; S21 [label="S", pos="-2.4,1.5!"]; C22 [label="C", pos="-3.6,0.7!"]; H23 [label="H", pos="-4.5,1.2!"]; H24 [label="H", pos="-3.6,-0.2!"]; H25 [label="H", pos="-4.5,0.2!"];

// Dummy nodes for quinoline ring structure R1 [pos="0,0.75!", label=""]; R2 [pos="1.2,0!", label=""]; R3 [pos="1.2,1.5!", label=""]; R4 [pos="0,2.25!", label=""]; R5 [pos="-1.2,1.5!", label=""]; R6 [pos="-1.2,0!", label=""];

// Bonds N1 -- R2 [style=solid]; R2 -- C4 [style=solid]; C4 -- R1 [style=double]; R1 -- N1 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- R3 [style=solid]; R3 -- R2 [style=solid]; R3 -- C9 [style=solid]; C9 -- R4 [style=double]; R4 -- R5 [style=solid]; R5 -- R3 [style=solid]; R5 -- R6 [style=solid]; R6 -- R1 [style=double]; R6 -- C11 [style=solid]; C11 -- C12 [style=double]; C12 -- R1 [style=solid];

// Substituents C2 -- Cl3 [style=solid]; C4 -- C13 [style=solid]; C13 -- H18 [style=solid, label="H3"]; C9 -- S21 [style=solid]; S21 -- C22 [style=solid]; C22 -- H23 [style=solid, label="H3"];

// Labels for atoms in the quinoline ring node [shape=none]; N1_label [label="N", pos="0,0!"]; C2_label [label="C", pos="1.2,0.7!"]; C4_label [label="C", pos="2.4,0!"]; C5_label [label="C", pos="3.6,0.7!"]; C6_label [label="C", pos="3.6,2.2!"]; C7_label [label="C", pos="2.4,2.9!"]; C8_label [label="C", pos="1.2,2.2!"]; C9_label [label="C", pos="0,1.5!"]; C10_label [label="C", pos="-1.2,0.7!"]; C11_label [label="C", pos="-1.2,-0.7!"]; C12_label [label="C", pos="0,-1.5!"]; }

Caption: Molecular Structure of 2-Chloro-4-methyl-7-(methylthio)quinoline.

Proposed Synthesis Pathway

A logical starting material would be 3-(methylthio)aniline. The reaction sequence would proceed as follows:

  • Schiff Base Formation: Reaction of 3-(methylthio)aniline with ethyl acetoacetate to form the corresponding enamine intermediate.

  • Cyclization: Thermal, acid-catalyzed cyclization of the enamine to yield 4-hydroxy-7-(methylthio)-2-methylquinoline.

  • Chlorination: Treatment of the resulting quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a chloro group and the 2-methyl group to a 2-(chloromethyl) group, followed by a reduction step for the latter, or more likely, a direct conversion of a quinolin-2-one to a 2-chloroquinoline. A more direct approach would be the chlorination of 4-methyl-7-(methylthio)quinolin-2(1H)-one.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-(methylthio)aniline 3-(methylthio)aniline Enamine Intermediate Enamine Intermediate 3-(methylthio)aniline->Enamine Intermediate + Ethyl acetoacetate (Condensation) Ethyl acetoacetate Ethyl acetoacetate 4-methyl-7-(methylthio)quinolin-2(1H)-one 4-methyl-7-(methylthio)quinolin-2(1H)-one Enamine Intermediate->4-methyl-7-(methylthio)quinolin-2(1H)-one Acid-catalyzed Cyclization 2-Chloro-4-methyl-7-(methylthio)quinoline 2-Chloro-4-methyl-7-(methylthio)quinoline 4-methyl-7-(methylthio)quinolin-2(1H)-one->2-Chloro-4-methyl-7-(methylthio)quinoline Chlorination (e.g., POCl₃)

Sources

Unveiling the Therapeutic Potential of 2-Chloro-4-methyl-7-(methylthio)quinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Quinoline Chemistry

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with diverse biological activities, including antimalarial and anticancer properties[1][2][3]. Within this vast chemical landscape, 2-Chloro-4-methyl-7-(methylthio)quinoline emerges as a compound of significant interest, yet its biological profile remains largely uncharacterized in publicly accessible literature. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this molecule. We will navigate the known chemical properties, extrapolate potential biological activities based on structurally related analogs, and present a strategic roadmap for its systematic investigation. By synthesizing established principles of quinoline pharmacology with proven experimental methodologies, this document aims to catalyze the exploration of 2-Chloro-4-methyl-7-(methylthio)quinoline as a potential lead compound in future drug discovery endeavors.

Molecular Profile and Physicochemical Properties

2-Chloro-4-methyl-7-(methylthio)quinoline is a halogenated and sulfur-containing heterocyclic compound. Its core structure, a quinoline ring, is substituted with a chloro group at the 2-position, a methyl group at the 4-position, and a methylthio group at the 7-position.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNS
Molecular Weight 223.72 g/mol
CAS Number 938459-19-9
Physical Form Solid
SMILES String ClC1=NC2=CC(SC)=CC=C2C(C)=C1
InChI Key RUYYKVHMGWOUCK-UHFFFAOYSA-N

The presence of the electron-withdrawing chloro group at the C2 position and the methylthio group at the C7 position are anticipated to significantly influence the molecule's electronic distribution and, consequently, its biological and pharmacokinetic properties.

Synthesis and Chemical Reactivity

While a specific, detailed synthesis for 2-Chloro-4-methyl-7-(methylthio)quinoline is not extensively documented in the provided search results, its synthesis can be logically inferred from established methods for quinoline derivatization. A plausible synthetic route would likely involve the construction of the substituted quinoline core, followed by functional group interconversions.

A generalized synthetic approach could involve the Conrad-Limpach condensation or a similar cyclization reaction to form the 4-hydroxyquinoline intermediate, followed by chlorination and introduction of the methylthio group. The chlorination of a hydroxyl group at the 2-position of the quinoline ring is a common transformation, often achieved using reagents like phosphorus oxychloride (POCl₃)[4].

Hypothetical Synthetic Workflow:

Synthetic_Workflow A Substituted Aniline Precursor B Cyclization Reaction (e.g., Conrad-Limpach) A->B C 4-Hydroxy-7-(methylthio)-quinoline Intermediate B->C D Chlorination of C2-hydroxyl (e.g., POCl3) C->D E 2-Chloro-4-methyl-7-(methylthio)quinoline D->E

Caption: A plausible synthetic pathway for 2-Chloro-4-methyl-7-(methylthio)quinoline.

Postulated Biological Activities and Mechanisms of Action

The biological activities of 2-Chloro-4-methyl-7-(methylthio)quinoline have not been explicitly reported. However, based on the extensive literature on structurally similar quinoline derivatives, we can postulate several promising avenues for investigation.

Antimalarial Activity

The 4-aminoquinoline scaffold, particularly with a 7-chloro substituent, is a well-established pharmacophore for antimalarial drugs like chloroquine[4][5][6]. These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion[6]. The presence of the 7-chloroquinoline core in the target molecule strongly suggests potential antiplasmodial activity.

Proposed Mechanism of Action: Similar to chloroquine, 2-Chloro-4-methyl-7-(methylthio)quinoline may inhibit the formation of hemozoin (β-hematin) in the parasite's food vacuole, leading to the accumulation of toxic free heme and subsequent parasite death[6].

Proposed Antimalarial Mechanism:

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Food Vacuole (Acidic) A Hemoglobin B Heme (Toxic) A->B Digestion C Hemozoin (Non-toxic) B->C Polymerization (Heme Polymerase) E Parasite Death B->E Toxicity D 2-Chloro-4-methyl-7- (methylthio)quinoline D->C Inhibition

Caption: Postulated mechanism of antimalarial action via inhibition of hemozoin formation.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines[1][7][8][9][10]. The mechanisms underlying these activities are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways[8][10]. The presence of both a chloro and a thioether moiety could contribute to novel interactions with biological targets relevant to cancer. For instance, some 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and damage DNA/RNA in cancer cells[8][10].

Potential Molecular Targets:

  • Topoisomerases: Enzymes critical for DNA replication and repair.

  • Kinases: Involved in cell signaling pathways that regulate proliferation and survival.

  • β-Catenin: A protein implicated in colorectal cancer and other malignancies[9].

Proposed Experimental Protocols for Biological Evaluation

To systematically evaluate the biological potential of 2-Chloro-4-methyl-7-(methylthio)quinoline, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and potentially in vivo models.

In Vitro Antimalarial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Methodology: SYBR Green I-based Fluorescence Assay

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and Dd2) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Preparation: Prepare a stock solution of 2-Chloro-4-methyl-7-(methylthio)quinoline in DMSO and create a series of 2-fold serial dilutions in complete culture medium.

  • Assay Plate Preparation: Add 100 µL of the serially diluted compound to a 96-well black microtiter plate. Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines and a non-cancerous cell line to determine its therapeutic index.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-Chloro-4-methyl-7-(methylthio)quinoline (prepared as described for the antimalarial assay) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Concluding Remarks and Future Directions

2-Chloro-4-methyl-7-(methylthio)quinoline represents an intriguing, yet underexplored, molecule within the vast family of quinoline compounds. Based on robust evidence from structurally related analogs, there is a strong rationale for investigating its potential as both an antimalarial and an anticancer agent. The proposed experimental workflows provide a clear and scientifically rigorous path for the initial biological characterization of this compound.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic potential and safety profile in relevant animal models.

The systematic exploration of 2-Chloro-4-methyl-7-(methylthio)quinoline and its derivatives could unlock new therapeutic avenues and contribute valuable knowledge to the field of medicinal chemistry.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025, August 27).
  • Ramírez, H., Rodrigues, J.R., Mijares, M.R., De Sanctis, J.B., & Charris, J.E. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Journal of Chemical Research, 44(7-8), 305-314.
  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google Patents.
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI.
  • Beilstein, J. O. C. (2026, January 19). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc.
  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents - ResearchGate. (2025, August 6).
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed Central.
  • Gupta, H. (2025, August 8). Biological Activities of Quinoline Derivatives - ResearchGate.
  • 2-Chloro-4-methyl-7-(methylthio)quinoline DiscoveryCPR 938459-19-9 - Sigma-Aldrich.
  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Akkurt, M. (2010). 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1010.
  • 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine - MDPI.
  • Biological activities of quinoline derivatives - PubMed.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240.
  • JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
  • US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

Sources

The Enduring Scaffold: A Technical Guide to Substituted Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, have rendered it a "privileged structure" – a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of a vast and ever-expanding library of substituted quinoline derivatives with a broad spectrum of pharmacological activities.[1][2] These compounds have found clinical application as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, underscoring the profound impact of this heterocyclic system on human health.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted quinoline derivatives. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a practical resource for harnessing the therapeutic potential of this remarkable scaffold.

I. The Synthetic Arsenal: Crafting the Quinoline Core

The construction of the quinoline ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable and versatile access to a wide array of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings. Here, we dissect the mechanisms and provide detailed experimental protocols for the most prominent and widely utilized methods.

The Skraup Synthesis: A Classic Route to Quinolines

The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinolines.[6] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent (typically nitrobenzene), and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful control.

Causality of Experimental Choices:

  • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the key α,β-unsaturated aldehyde that undergoes Michael addition with the aniline.

  • Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization and dehydration steps.

  • Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline. It is often used in excess and can also act as a solvent.

  • Ferrous Sulfate (optional moderator): The reaction can be highly vigorous. Ferrous sulfate is often added to moderate the reaction by controlling the rate of oxidation.[6]

Experimental Protocol: Synthesis of Quinoline from Aniline [6]

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 250 mL of concentrated sulfuric acid to 100 g of aniline.

  • Addition of Glycerol: To the stirred mixture, slowly add 250 g of glycerol.

  • Addition of Oxidizing Agent: Carefully add 125 g of nitrobenzene to the reaction mixture.

  • Heating and Reflux: Heat the mixture gently in an oil bath to initiate the reaction. Once the reaction begins (as evidenced by an increase in temperature and bubbling), remove the external heating. The reaction is exothermic and will proceed on its own. If the reaction becomes too vigorous, cool the flask in an ice bath. Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously pour it into 2 liters of water. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the mixture in an ice bath.

  • Isolation: Steam distill the mixture to isolate the crude quinoline. The quinoline will co-distill with water.

  • Purification: Separate the organic layer from the distillate and dry it over anhydrous potassium carbonate. Purify the crude quinoline by vacuum distillation, collecting the fraction boiling at 110-112 °C at 12 mmHg.

Workflow of the Skraup Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration H₂SO₄ H2SO4 H₂SO₄ Nitrobenzene Nitrobenzene Dehydration->Michael_Addition Cyclization Acid-Catalyzed Cyclization Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Nitrobenzene Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: General workflow of the Skraup synthesis for quinoline derivatives.

The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a more versatile variation of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines.[7] It involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone, typically in the presence of a Lewis or Brønsted acid catalyst.

Causality of Experimental Choices:

  • α,β-Unsaturated Carbonyl: This is the key building block that determines the substitution pattern on the pyridine ring of the quinoline product.

  • Acid Catalyst: Promotes the initial Michael addition and the subsequent cyclization and dehydration steps. Both Lewis acids (e.g., ZnCl₂, SnCl₄) and Brønsted acids (e.g., HCl, H₂SO₄) can be employed.[8]

  • Oxidizing Agent (often atmospheric oxygen or the α,β-unsaturated carbonyl itself): Similar to the Skraup synthesis, an oxidation step is required to form the final aromatic quinoline.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [9]

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a mixture of 100 g of aniline and 150 mL of concentrated hydrochloric acid.

  • Addition of Aldehyde: Cool the mixture in an ice bath and slowly add 150 g of paraldehyde (a trimer of acetaldehyde) from the dropping funnel with vigorous stirring.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture on a water bath for 3-4 hours.

  • Work-up: Cool the mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

  • Isolation and Purification: Isolate the crude 2-methylquinoline by steam distillation. Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.

Workflow of the Doebner-von Miller Reaction

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aromatic Amine Michael_Addition Michael Addition Aniline->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Aldehyde/Ketone Unsaturated_Carbonyl->Michael_Addition Acid Acid Catalyst Acid->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Oxidation Oxidation Cyclization_Dehydration->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: General workflow of the Doebner-von Miller reaction.

The Combes Quinoline Synthesis: Utilizing β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aromatic amine with a β-diketone.[10][11]

Causality of Experimental Choices:

  • β-Diketone: The choice of β-diketone determines the substituents at the 2- and 4-positions of the quinoline ring.

  • Acid Catalyst (e.g., H₂SO₄, PPA): The acid catalyzes both the initial condensation to form an enamine intermediate and the subsequent cyclization. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[11]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [11]

  • Reaction Setup: In a round-bottom flask, mix 10 g of aniline with 12 g of acetylacetone.

  • Heating: Heat the mixture on a water bath for 15 minutes. An exothermic reaction occurs, and water is evolved.

  • Cyclization: Cool the mixture and slowly add 50 mL of concentrated sulfuric acid with stirring.

  • Heating and Work-up: Heat the mixture on a water bath for 1 hour, then cool and pour it onto 200 g of crushed ice.

  • Isolation and Purification: Make the solution alkaline with concentrated sodium hydroxide solution. Extract the product with ether, dry the ethereal solution over anhydrous potassium carbonate, and remove the ether by distillation. Purify the residue by vacuum distillation.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a highly versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[12][13] The reaction can be catalyzed by either acid or base.[14]

Causality of Experimental Choices:

  • 2-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the nitrogen atom of the quinoline core.

  • α-Methylene Carbonyl Compound: This reactant provides the C2, C3, and C4 atoms of the pyridine ring. The nature of this reactant dictates the substitution pattern at these positions.

  • Catalyst (Acid or Base): The choice of catalyst can influence the reaction rate and yield. Lewis acids are also effective catalysts.[14]

Experimental Protocol: General Procedure using Ceric Ammonium Nitrate (CAN) Catalyst [15]

  • Reaction Setup: To a stirred solution of a 2-aminoaryl ketone (1 mmol) and a carbonyl compound containing an α-methylene group (1.2 mmol) in ethanol (10 mL), add ceric ammonium nitrate (0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 45 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, remove the solvent under reduced pressure.

  • Isolation and Purification: Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Pfitzinger Reaction: Access to Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is a key method for the synthesis of quinoline-4-carboxylic acids and their derivatives.[3][16] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17]

Causality of Experimental Choices:

  • Isatin: The isatin ring is opened by the base to form an α-keto-aniline derivative, which then condenses with the carbonyl compound.

  • Carbonyl Compound with α-Methylene Group: This provides the atoms for the formation of the pyridine ring.

  • Strong Base (e.g., KOH, NaOH): The base is essential for the initial ring opening of isatin and for catalyzing the subsequent condensation and cyclization steps.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid [16]

  • Reaction Setup: In a round-bottom flask, dissolve 10 g of isatin in a solution of 10 g of potassium hydroxide in 100 mL of ethanol.

  • Addition of Carbonyl Compound: Add 10 g of acetophenone to the solution.

  • Reflux: Reflux the mixture for 12 hours.

  • Work-up: Distill off the ethanol. Dissolve the residue in water and acidify with hydrochloric acid.

  • Isolation: Collect the precipitated 2-phenylquinoline-4-carboxylic acid by filtration, wash with water, and recrystallize from ethanol.

The Gould-Jacobs Reaction: A Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[18][19] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[20]

Causality of Experimental Choices:

  • Aniline: Provides the benzene ring and nitrogen atom. The reaction is effective for anilines with electron-donating groups at the meta-position.[19]

  • Alkoxymethylenemalonic Ester (e.g., Diethyl ethoxymethylenemalonate): This reactant provides the C2, C3, and C4 atoms of the pyridine ring and the ester group at the 3-position.

  • High Temperature: The cyclization step requires high temperatures, often in a high-boiling solvent like diphenyl ether or by using microwave irradiation.[21]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [21]

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes.

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.

II. Biological Activities and Structure-Activity Relationships (SAR)

The quinoline scaffold is a chameleon in the world of medicinal chemistry, capable of exhibiting a wide range of biological activities depending on the nature and position of its substituents. A deep understanding of the structure-activity relationship (SAR) is paramount for the rational design of potent and selective quinoline-based therapeutic agents.

Anticancer Activity

Substituted quinolines have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[4][22] Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[23]

Structure-Activity Relationship (SAR) for Anticancer Quinolines:

  • Substitution at Position 4: The presence of an anilino group at the 4-position is a common feature in many potent quinoline-based kinase inhibitors.

  • Substitution at Positions 6 and 7: Alkoxy groups (e.g., methoxy) at these positions are often found in active compounds and can enhance binding to the ATP-binding pocket of kinases.

  • Substitution at Position 3: The introduction of a cyano or carboxamide group at the 3-position can improve the anticancer activity.

  • Electron-donating groups on the quinoline ring have been shown to be more effective in some cases, potentially due to their ability to act as radical scavengers.[4]

Table 1: Anticancer Activity of Selected Substituted Quinoline Derivatives

CompoundSubstitution PatternTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Bosutinib 4-Anilino-3-cyano-6,7-dimethoxyquinolineSrc/Abl kinase inhibitorVariousVaries[23]
Compound 1 2-Chloro-3-formyl quinoline oxime esterDNA photocleavageMCF-712.5[4]
Compound 2 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinoline carbonitrileSrc inhibitorVariousVaries[23]

Signaling Pathway: Inhibition of Src Kinase by Bosutinib

G cluster_pathway Src Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Bosutinib Bosutinib Bosutinib->Src Inhibition

Caption: Simplified diagram of the Src kinase signaling pathway and its inhibition by Bosutinib.

Antimicrobial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, are a testament to the antimicrobial potential of the quinoline scaffold.[24] However, the emergence of bacterial resistance has spurred the development of new quinoline derivatives with novel mechanisms of action.

Mechanism of Action: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[25][26][27] The drug binds to the enzyme-DNA complex, stabilizing it and leading to lethal double-strand breaks in the bacterial chromosome.[25]

Structure-Activity Relationship (SAR) for Antimicrobial Quinolines:

  • The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for the antibacterial activity of quinolones.[24]

  • Fluorine at position 6 generally enhances antibacterial activity.[24]

  • A piperazine or related heterocyclic ring at position 7 is crucial for broad-spectrum activity.[24]

  • Halogen substitution , particularly chlorine and fluorine, on the quinoline or appended rings often enhances antimicrobial activity.[1]

Table 2: Antimicrobial Activity of Selected Substituted Quinoline Derivatives

CompoundSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin A fluoroquinoloneE. coli, S. aureus0.008-1.0[28]
Benzimidazole-quinoline hybrid 1 5-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole linked to quinolineK. pneumoniae10-20[1]
Benzimidazole-quinoline hybrid 2 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole linked to quinolineK. pneumoniae10-20[1]

G cluster_mechanism Inhibition of Bacterial DNA Gyrase DNA Bacterial DNA Complex DNA-Gyrase Complex DNA->Complex Gyrase DNA Gyrase Gyrase->Complex Replication DNA Replication Complex->Replication Relaxation of supercoiled DNA Quinolone Quinolone Antibiotic Quinolone->Complex Stabilization of cleaved complex

Sources

An In-depth Technical Guide to the Preliminary Screening of 2-Chloro-4-methyl-7-(methylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Interrogating a Substituted Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1] From the historic antimalarial quinine to modern anticancer therapeutics, the quinoline nucleus offers a rigid, planar framework that is amenable to extensive functionalization, allowing for the fine-tuning of biological activity.[1] The specific compound of interest, 2-Chloro-4-methyl-7-(methylthio)quinoline , presents a unique combination of substituents that warrants a systematic preliminary screening. The chloro- group at the 2-position can act as a leaving group for further synthetic elaboration or contribute to binding interactions. The methyl group at the 4-position and the methylthio- group at the 7-position modulate the molecule's electronics, lipophilicity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive framework for the initial biological evaluation of this compound. Our approach is not merely a sequence of assays but a logical, tiered progression designed to efficiently profile its biological potential while minimizing resource expenditure. We will begin with broad-spectrum cytotoxicity assessments to establish a therapeutic window, followed by targeted screens against common pathological agents, and culminate in a representative enzyme inhibition assay to probe for specific molecular interactions.

Physicochemical Characterization: Knowing Your Compound

Before any biological assessment, a thorough characterization of the test article is paramount for data integrity and reproducibility. This foundational step ensures the purity, identity, and solubility of the compound, which directly impact the reliability of downstream screening results.

PropertyDataSource
CAS Number 938459-19-9Sigma-Aldrich
Molecular Formula C₁₁H₁₀ClNSSigma-Aldrich
Molecular Weight 223.72 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
SMILES String ClC1=NC2=CC(SC)=CC=C2C(C)=C1Sigma-Aldrich
InChI Key RUYYKVHMGWOUCK-UHFFFAOYSA-NSigma-Aldrich

A note on solubility: The initial determination of solubility in dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) is critical. This dictates the preparation of stock solutions and the final concentration of solvent in biological assays, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.

The Screening Cascade: A Multi-Tiered Approach

Our preliminary screening strategy is designed as a funnel, starting with broad assessments and progressively narrowing the focus based on observed activity. This ensures that we efficiently identify the most promising therapeutic avenues for this novel quinoline derivative.

Screening_Cascade Compound 2-Chloro-4-methyl-7- (methylthio)quinoline Cytotoxicity Tier 1: General Cytotoxicity (e.g., MTT Assay) Compound->Cytotoxicity Initial Assessment Antimicrobial Tier 2: Antimicrobial Screening (e.g., Broth Microdilution) Cytotoxicity->Antimicrobial If selective toxicity or low general toxicity Enzyme Tier 3: Target-Based Screening (e.g., Kinase Inhibition Assay) Cytotoxicity->Enzyme If selective toxicity or low general toxicity Hit_Identified Hit Identification & Further Investigation Antimicrobial->Hit_Identified Enzyme->Hit_Identified

Caption: A tiered workflow for the preliminary screening of a novel compound.

Tier 1: General Cytotoxicity Profiling

The first crucial step is to determine the compound's intrinsic cytotoxicity against both cancerous and non-cancerous cell lines. This establishes a baseline for any potential therapeutic window; an ideal candidate would exhibit high potency against cancer cells while sparing healthy cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[2][3]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well.[2] Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a 2X serial dilution of 2-Chloro-4-methyl-7-(methylthio)quinoline in culture medium, starting from a high concentration (e.g., 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell LineTypeHypothetical IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma15.2
A549 Lung Carcinoma22.8
HEK293 Normal Kidney> 100

Interpretation: The hypothetical data above suggests that the compound has moderate, selective cytotoxicity against the tested cancer cell lines while exhibiting low toxicity to non-cancerous cells. This favorable therapeutic index justifies proceeding to the next tiers of screening.

Tier 2: Antimicrobial Activity Screening

The quinoline core is present in many antibacterial agents.[4] Therefore, assessing the compound's ability to inhibit microbial growth is a logical next step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a suitable broth (e.g., Mueller-Hinton Broth).[5]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Tier 3: Target-Based Screening - Enzyme Inhibition

Many quinoline-based drugs exert their effects by inhibiting specific enzymes.[7][8] For instance, some anticancer quinolines target protein kinases, while antimalarial quinolines interfere with heme polymerization in the parasite's food vacuole.[9][10] A preliminary screen against a representative enzyme class, such as protein kinases, can provide valuable mechanistic insights.

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. An inhibitor could block the ATP-binding site of a key kinase, preventing the phosphorylation of downstream substrates and halting the pro-proliferative signal.

Kinase_Inhibition Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR-TK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Promotes Inhibitor 2-Chloro-4-methyl-7- (methylthio)quinoline Inhibitor->Kinase Inhibits

Caption: A simplified signaling pathway illustrating kinase inhibition.

  • Assay Principle: This protocol is based on a generic kinase assay that measures the amount of ATP consumed during the phosphorylation reaction. A common method is the Kinase-Glo® assay, which uses a luciferase system to quantify remaining ATP. Low light output corresponds to high kinase activity, and high light output indicates inhibition.

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest (e.g., Epidermal Growth Factor Receptor - Tyrosine Kinase, EGFR-TK), its specific substrate peptide, and cofactors (e.g., MgCl₂).

  • Compound Addition: In a white, opaque 96-well plate, add the test compound at various concentrations.

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells, followed by a defined concentration of ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus compound concentration.

Conclusion and Future Directions

This structured preliminary screening provides a robust and efficient pathway to evaluate the biological potential of 2-Chloro-4-methyl-7-(methylthio)quinoline. The initial tiers establish a safety and broad-spectrum activity profile, while the subsequent target-based assays offer a glimpse into the potential mechanism of action. Positive "hits" from this cascade—for example, selective cytotoxicity, potent antimicrobial activity, or specific enzyme inhibition—would trigger a more in-depth investigation. This would include secondary screening against a broader panel of cell lines or microbial strains, structure-activity relationship (SAR) studies with synthesized analogs, and more advanced mechanistic studies to precisely identify the molecular target. This methodical approach ensures that promising compounds are advanced with a solid foundation of preliminary data, guiding the complex journey of drug discovery.

References

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2-Chloro-4-methyl-7-(methylthio)quinoline chemical nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-methyl-7-(methylthio)quinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, planar aromatic system serves as an excellent framework for positioning functional groups in three-dimensional space to interact with biological targets. The strategic incorporation of substituents, such as halogens and sulfur-containing moieties, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, particularly chlorine, can modulate lipophilicity, metabolic stability, and binding interactions, while thioether groups and their oxidized derivatives (sulfoxides, sulfones) are known to participate in hydrogen bonding and can be fine-tuned to alter electronic characteristics.[2]

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-7-(methylthio)quinoline , a highly functionalized heterocyclic building block. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's precise chemical nomenclature, provides a robust, field-proven synthetic strategy, outlines expected analytical characterization, and discusses its reactivity and potential as a versatile intermediate in the synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

Accurate identification is paramount for regulatory compliance, reproducibility, and safety. 2-Chloro-4-methyl-7-(methylthio)quinoline is a solid at room temperature and is classified as a halogenated heterocyclic compound.

Identifier Value Source
CAS Number 938459-19-9[3][4]
Molecular Formula C₁₁H₁₀ClNS[3]
Molecular Weight 223.72 g/mol [3]
Canonical SMILES ClC1=NC2=CC(SC)=CC=C2C(C)=C1
InChI Key RUYYKVHMGWOUCK-UHFFFAOYSA-N
MDL Number MFCD09055411[3]
Structural Elucidation and IUPAC Naming

The systematic IUPAC name precisely describes the molecular architecture. The structure is based on a bicyclic quinoline core, which is numbered by convention starting from the nitrogen atom and proceeding around the rings.

aniline 3-(Methylthio)aniline step1 Step 1: Combes Quinoline Synthesis (Acid-catalyzed condensation & cyclization) aniline->step1 diketone Acetylacetone (2,4-Pentanedione) diketone->step1 poc_reagent Phosphoryl Chloride (POCl₃) step2 Step 2: Chlorination poc_reagent->step2 intermediate Intermediate: 4-Methyl-7-(methylthio)quinolin-2(1H)-one intermediate->step2 product Final Product: 2-Chloro-4-methyl-7-(methylthio)quinoline step1->intermediate Forms the quinolinone core step2->product Converts hydroxyl to chloro group

Caption: Proposed two-step synthetic workflow for 2-Chloro-4-methyl-7-(methylthio)quinoline.

Rationale Behind the Synthetic Design
  • Expertise & Experience: The Combes synthesis is a classic and reliable method for generating the quinoline core. Starting with 3-(methylthio)aniline and acetylacetone directly installs the required methyl group at the C4 position and the methylthio group at the C7 position in a single, convergent step. This is more efficient than attempting to add these substituents to a pre-formed quinoline ring.

  • Trustworthiness: The subsequent chlorination of the resulting quinolin-2(1H)-one tautomer with phosphoryl chloride (POCl₃) is the standard, high-yielding method for converting 2-hydroxyquinolines (or their keto tautomers) into 2-chloroquinolines. [5]This transformation is critical as it activates the C2 position for further nucleophilic substitution, making the final product a valuable synthetic intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methyl-7-(methylthio)quinolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(methylthio)aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Catalysis: Slowly add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath. The acid serves as both a catalyst and a dehydrating agent for the cyclization.

  • Reflux: After the addition is complete, heat the reaction mixture to 110 °C and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice. This quenches the reaction and precipitates the product.

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or purification by column chromatography (silica gel, ethyl acetate/hexane gradient) will yield the pure intermediate.

Step 2: Synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline

  • Reaction Setup: To a round-bottom flask, add the dried 4-methyl-7-(methylthio)quinolin-2(1H)-one from Step 1 (1.0 eq).

  • Reagent Addition: In a fume hood, add phosphoryl chloride (POCl₃, 5-10 eq) to the flask. POCl₃ acts as both the solvent and the chlorinating agent.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 3 hours. The reaction should become a clear solution.

  • Workup (Caution): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring in a large beaker. This hydrolyzes the excess POCl₃ in a highly exothermic reaction.

  • Basification & Extraction: Once the ice has melted, basify the aqueous solution to pH 8-9 with a cold concentrated sodium hydroxide or ammonium hydroxide solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the final, pure compound.

Spectroscopic Characterization (Predictive Analysis)

Structural confirmation is achieved through a combination of spectroscopic methods. While experimental data is not published, a predictive analysis based on known chemical shift principles and data from analogous structures provides a reliable characterization fingerprint. [2][6]

Sources

Methodological & Application

Synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline: An Essential Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Modifications to the quinoline ring system allow for the fine-tuning of a molecule's biological properties, making the development of novel synthetic routes to substituted quinolines a cornerstone of modern medicinal chemistry and drug discovery.[3] This application note provides a detailed experimental protocol for the synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline, a versatile intermediate for the elaboration of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[4][5]

The synthetic strategy detailed herein is a robust two-step process commencing with the Pechmann condensation to construct the core quinolinone ring, followed by a deoxychlorination to yield the target 2-chloroquinoline derivative. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and practical insights for successful execution.

Overall Synthetic Scheme

The synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline is achieved through a two-step reaction sequence, as illustrated below. The initial step involves the acid-catalyzed Pechmann condensation of 3-(methylthio)phenol with ethyl acetoacetate to form the intermediate, 4-methyl-7-(methylthio)quinolin-2(1H)-one. The subsequent step is the chlorination of this quinolinone intermediate using phosphorus oxychloride to yield the final product.

Synthetic_Scheme Reactant1_1 3-(methylthio)phenol Intermediate 4-Methyl-7-(methylthio)quinolin-2(1H)-one Reactant1_1->Intermediate  Step 1: Pechmann Condensation    (H2SO4)   Reactant1_2 Ethyl Acetoacetate Product 2-Chloro-4-methyl-7-(methylthio)quinoline Intermediate->Product  Step 2: Chlorination   Reagent2 POCl3

Caption: Overall synthetic route for 2-Chloro-4-methyl-7-(methylthio)quinoline.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for the target compound and critical reagents is provided in the table below.

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Safety Precautions
2-Chloro-4-methyl-7-(methylthio)quinoline C₁₁H₁₀ClNS223.72Expected to be a solidHandle with care, avoid inhalation and skin contact. GHS pictograms: GHS07 (Warning). Hazard statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[6]
3-(methylthio)phenol C₇H₈OS140.20Colorless to pale yellow liquidIrritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).
Ethyl Acetoacetate C₆H₁₀O₃130.14Colorless liquidFlammable liquid and vapor. Causes serious eye irritation.
Phosphorus Oxychloride (POCl₃) Cl₃OP153.33Colorless to yellowish fuming liquidCorrosive. Reacts violently with water. Causes severe skin burns and eye damage. Highly toxic if inhaled. Work in a well-ventilated fume hood with appropriate PPE.[7][8]

Experimental Protocols

Step 1: Synthesis of 4-Methyl-7-(methylthio)quinolin-2(1H)-one

This procedure is based on the well-established Pechmann condensation reaction, which is a widely used method for the synthesis of coumarins and quinolinones from phenols and β-ketoesters.[9][10][11][12] Concentrated sulfuric acid serves as both the solvent and the acid catalyst, promoting the initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration.

Materials and Equipment:

  • 3-(methylthio)phenol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ethanol

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beaker (500 mL)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylthio)phenol (10.0 g, 71.3 mmol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (30 mL) with continuous stirring, ensuring the temperature remains below 10 °C.

  • Once the phenol has dissolved, add ethyl acetoacetate (9.3 g, 71.3 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford 4-methyl-7-(methylthio)quinolin-2(1H)-one as a solid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline

The conversion of the quinolin-2-one to the 2-chloroquinoline is achieved through a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[13][14][15] The mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Materials and Equipment:

  • 4-Methyl-7-(methylthio)quinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water.[7][8]

  • To a 100 mL round-bottom flask, add 4-methyl-7-(methylthio)quinolin-2(1H)-one (5.0 g, 24.4 mmol) and phosphorus oxychloride (25 mL, 268 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) with stirring.

  • Maintain the reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Once the ice has melted, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Chloro-4-methyl-7-(methylthio)quinoline.[1]

Characterization Data (Predicted)

The structural confirmation of the synthesized compounds can be achieved using standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected.[16][17][18][19]

4-Methyl-7-(methylthio)quinolin-2(1H)-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~11.0 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 6.2 (s, 1H, H-3), 2.5 (s, 3H, Ar-CH₃), 2.4 (s, 3H, S-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165 (C=O), 150-120 (Ar-C), ~115 (C-3), ~20 (Ar-CH₃), ~15 (S-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₂NOS: 206.06.

2-Chloro-4-methyl-7-(methylthio)quinoline:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.0-7.2 (m, 4H, Ar-H), 2.6 (s, 3H, Ar-CH₃), 2.5 (s, 3H, S-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155-120 (Ar-C), ~20 (Ar-CH₃), ~15 (S-CH₃).

  • Mass Spectrometry (EI): m/z M⁺ calculated for C₁₁H₁₀ClNS: 223.02. The presence of the chlorine isotope pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Applications and Future Perspectives

The 2-Chloro-4-methyl-7-(methylthio)quinoline core is a valuable scaffold for the synthesis of a diverse library of compounds. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The methylthio group at the 7-position can also be further modified, for example, through oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the compound's biological activity.

Quinolines and their derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms.[19]

  • Antimicrobial: The quinoline nucleus is a key component of many antibacterial and antifungal agents.[2][5][20]

  • Anti-inflammatory: Certain quinoline derivatives exhibit significant anti-inflammatory properties.[2]

  • Antiviral: Chloroquine, a well-known quinoline derivative, has been investigated for its antiviral properties.[4]

The synthesized 2-Chloro-4-methyl-7-(methylthio)quinoline can serve as a starting material for the development of novel compounds with potential therapeutic value in these and other disease areas.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Chlorination S1_Reactants Mix 3-(methylthio)phenol, Ethyl Acetoacetate, and H2SO4 at <10°C S1_Reaction Stir at Room Temperature for 12-16 hours S1_Reactants->S1_Reaction S1_Quench Pour into Ice Water S1_Reaction->S1_Quench S1_Filtration Filter and Wash Precipitate S1_Quench->S1_Filtration S1_Recrystallization Recrystallize from Ethanol S1_Filtration->S1_Recrystallization S1_Product 4-Methyl-7-(methylthio)quinolin-2(1H)-one S1_Recrystallization->S1_Product S2_Reactants Reflux Quinolinone with POCl3 S1_Product->S2_Reactants Intermediate S2_Cool Cool to Room Temperature S2_Reactants->S2_Cool S2_Quench Pour onto Ice S2_Cool->S2_Quench S2_Neutralize Neutralize with NaHCO3 S2_Quench->S2_Neutralize S2_Extraction Extract with DCM S2_Neutralize->S2_Extraction S2_Purification Dry, Concentrate, and Column Chromatography S2_Extraction->S2_Purification S2_Product 2-Chloro-4-methyl-7-(methylthio)quinoline S2_Purification->S2_Product

Sources

Application Notes and Protocols for Evaluating the Antiproliferative Activity of 2-Chloro-4-methyl-7-(methylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for assessing the antiproliferative potential of the novel synthetic compound, 2-Chloro-4-methyl-7-(methylthio)quinoline. The protocols and insights detailed herein are designed to furnish researchers with a robust framework for initial screening and preliminary mechanistic evaluation. While this guide uses 2-Chloro-4-methyl-7-(methylthio)quinoline as a primary example, the methodologies are broadly applicable to other quinoline derivatives and investigational compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, such as the inhibition of tyrosine kinases, disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3] Therefore, a systematic evaluation of new quinoline compounds like 2-Chloro-4-methyl-7-(methylthio)quinoline is a meritorious endeavor in the quest for novel cancer therapeutics.

I. Foundational Principles: Designing a Validated Screening Cascade

A successful antiproliferative screening campaign is not merely about executing assays; it's about building a logical, tiered approach that yields reproducible and interpretable data. Our experimental design is predicated on a tiered screening funnel, commencing with broad cytotoxicity assessments and progressing to more specific assays that probe long-term effects on cell survival.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Long-Term Effects cluster_2 Tier 3: Preliminary Mechanistic Insights Compound Acquisition Compound Synthesis & Solubilization of 2-Chloro-4-methyl-7-(methylthio)quinoline Primary Assays MTT or SRB Assays (Broad cytotoxicity against a panel of cancer cell lines) Compound Acquisition->Primary Assays Confirmatory Assays Colony Formation Assay (Long-term cell survival) Primary Assays->Confirmatory Assays Mechanism of Action Studies Cell Cycle Analysis Apoptosis Assays (Further Investigation) Confirmatory Assays->Mechanism of Action Studies

Caption: A tiered approach to antiproliferative screening.

II. Pre-analytical Considerations: Compound Handling and Cell Line Selection

A. Compound Solubilization and Storage

The physicochemical properties of 2-Chloro-4-methyl-7-(methylthio)quinoline will dictate its handling. As with many heterocyclic compounds, solubility in aqueous media is likely to be limited.

  • Primary Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended primary solvent.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to cell culture media. The final DMSO concentration in the assay should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light, to maintain stability and prevent repeated freeze-thaw cycles.

B. Cell Line Panel Selection

The choice of cell lines is critical for discerning the breadth and selectivity of the compound's activity. A well-curated panel should include:

  • Diverse Tumor Origins: Include cell lines from various cancer types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific sensitivities.

  • Varying Genetic Backgrounds: Incorporate cell lines with different mutational statuses in key oncogenes and tumor suppressor genes (e.g., p53, KRAS, EGFR) to uncover potential correlations between genotype and drug response.

  • Non-Tumorigenic Control: Include a non-cancerous cell line (e.g., MRC-5, BJ fibroblasts) to assess the compound's selectivity for cancer cells over normal cells.[4][5][6]

Table 1: Example Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, wild-type p53
MDA-MB-231 Breast AdenocarcinomaTriple-negative, mutant p53
A549 Lung CarcinomaKRAS mutation
HCT116 Colorectal CarcinomaWild-type p53
HCT116 p53-/- Colorectal Carcinomap53 null (isogenic pair to HCT116)
K562 Chronic Myelogenous LeukemiaBCR-ABL fusion protein
MRC-5 Normal Lung FibroblastNon-tumorigenic control

III. Tier 1 Protocols: Broad Cytotoxicity Assessment

The initial evaluation of 2-Chloro-4-methyl-7-(methylthio)quinoline's antiproliferative effects will be conducted using high-throughput colorimetric assays that measure cell viability. The MTT and Sulforhodamine B (SRB) assays are two of the most common and well-validated methods.

A. The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[7] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cell Proliferation Assay [7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-4-methyl-7-(methylthio)quinoline in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Reading: Mix gently and record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

B. The SRB Assay: A Measure of Total Protein Content

The Sulforhodamine B (SRB) assay is a cell density-based assay where the bright pink aminoxanthene dye binds to basic amino acid residues of proteins in fixed cells.[10][11] The amount of bound dye is proportional to the total cellular protein mass.[12]

Protocol: Sulforhodamine B (SRB) Assay [1][10][12][13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[13]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.[12]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plates for 5-10 minutes and read the absorbance at 510 nm.

  • Data Analysis: As with the MTT assay, calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

G cluster_MTT MTT Assay cluster_SRB SRB Assay Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Add Serial Dilutions of Compound Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT MTT Path Fix_Cells Fix with TCA Incubate_48_72h->Fix_Cells SRB Path Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize_Formazan Add Solubilization Solution Incubate_2_4h->Solubilize_Formazan Read_570nm Read Absorbance at 570nm Solubilize_Formazan->Read_570nm Wash_Dry Wash & Air Dry Fix_Cells->Wash_Dry Add_SRB Add SRB Solution Wash_Dry->Add_SRB Wash_Dry_2 Wash with Acetic Acid & Dry Add_SRB->Wash_Dry_2 Solubilize_SRB Add Tris Base Wash_Dry_2->Solubilize_SRB Read_510nm Read Absorbance at 510nm Solubilize_SRB->Read_510nm

Caption: Workflow for MTT and SRB antiproliferative assays.

IV. Tier 2 Protocol: Clonogenic Survival Assay

While MTT and SRB assays measure short-term viability, the clonogenic or colony formation assay assesses the long-term ability of a single cell to proliferate and form a colony. This assay provides a more stringent measure of cytostatic or cytotoxic effects.

Protocol: Colony Formation Assay [14][15]

  • Cell Seeding: Prepare a single-cell suspension and plate a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate.

  • Treatment: Allow cells to attach for 24 hours, then treat with varying concentrations of 2-Chloro-4-methyl-7-(methylthio)quinoline for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies (defined as >50 cells) are formed.

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 5 minutes, or with 4% paraformaldehyde for 20 minutes.[15]

    • Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 2 hours.[14]

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies in each well.

    • Calculate the plating efficiency and surviving fraction for each treatment condition.

Table 2: Data Presentation for Antiproliferative Assays

Cell LineAssayIC₅₀ (µM) ± SDSurviving Fraction at 10 µM (%) ± SD
MCF-7 MTT[Insert Value][Insert Value]
SRB[Insert Value]
Colony Formation[Insert Value]
MDA-MB-231 MTT[Insert Value]
SRB[Insert Value]
Colony Formation[Insert Value]
A549 MTT[Insert Value]
SRB[Insert Value]
Colony Formation[Insert Value]

V. Tier 3: Preliminary Mechanistic Evaluation

Should 2-Chloro-4-methyl-7-(methylthio)quinoline demonstrate potent and selective antiproliferative activity, preliminary studies to elucidate its mechanism of action are warranted. Quinoline derivatives are known to interfere with key cellular processes that regulate cell proliferation and survival.[1][3][16]

Potential Mechanisms of Action for Quinoline Derivatives:

  • Cell Cycle Arrest: Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.

  • Induction of Apoptosis: Programmed cell death, or apoptosis, is a common mechanism by which cytotoxic drugs eliminate cancer cells.

  • Inhibition of Signaling Pathways: Quinoline scaffolds have been shown to inhibit pro-survival signaling pathways such as PI3K/AKT and EGFR.[16]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubules, which are essential for cell division.[17]

G cluster_pathways Potential Cellular Targets Quinoline 2-Chloro-4-methyl-7-(methylthio)quinoline Signaling Pro-Survival Signaling Pathways PI3K/AKT EGFR Quinoline->Signaling CellCycle Cell Cycle Checkpoints G1/S Transition G2/M Transition Quinoline->CellCycle Apoptosis Apoptotic Machinery Caspase Activation Mitochondrial Dysfunction Quinoline->Apoptosis Tubulin Microtubule Dynamics Tubulin Polymerization Quinoline->Tubulin Proliferation Decreased Cell Proliferation & Survival Signaling->Proliferation CellCycle->Proliferation Apoptosis->Proliferation Tubulin->Proliferation

Caption: Potential mechanisms of action for quinoline derivatives.

VI. Safety and Handling

Quinoline and its derivatives should be handled with care.[18] Always consult the Safety Data Sheet (SDS) for the specific compound. General precautions include:

  • Work in a well-ventilated chemical fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[19][20]

  • Avoid inhalation of dust or vapors and contact with skin and eyes.[18][19]

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[19][20]

VII. Conclusion

This application note provides a structured and validated approach for the initial in vitro evaluation of 2-Chloro-4-methyl-7-(methylthio)quinoline as a potential antiproliferative agent. By following these tiered protocols, researchers can generate high-quality, reproducible data that will effectively guide further preclinical development of this and other novel quinoline derivatives.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Journal of the Indian Chemical Society. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • PMC - PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

  • ScienceDirect. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]

  • PMC - NIH. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]

  • Bio-protocol. (2012). Clonogenic Assay. [Link]

  • NIH. (n.d.). Synthesis and in vitro antiproliferative activity of novel (4-chloro- and 4-acyloxy-2-butynyl)thioquinolines. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

  • Google Patents. (n.d.).
  • NCI. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. [Link]

  • RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • Docta Complutense. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • YouTube. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • MDPI. (n.d.). Targeted Inhibition of Oncogenic microRNAs miR-21, miR-17, and miR-155 Suppresses Tumor Growth and Modulates Immune Response in Colorectal Cancer. [Link]

  • JoVE. (2014). Video: The Soft Agar Colony Formation Assay. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to improve yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

The synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline is a critical process for creating advanced intermediates in pharmaceutical research. The most common and effective route involves a two-stage process: a Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step. While conceptually straightforward, each stage presents unique challenges, from incomplete reactions to the formation of persistent and difficult-to-separate impurities. This guide provides a systematic approach to identifying and resolving these issues.

Below is a diagram outlining the general synthetic workflow.

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination A 3-(Methylthio)aniline C Intermediate Condensation A->C B Diethyl 2-acetylmalonate B->C D Thermal Cyclization (High Temperature) C->D Heat E 4-Hydroxy-2-methyl-7-(methylthio)quinolin-2(1H)-one D->E G 2-Chloro-4-methyl-7-(methylthio)quinoline (Target Molecule) E->G Reflux F Chlorinating Agent (e.g., POCl3) F->G

Caption: General two-stage synthesis pathway for the target molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Issues in Quinolinone Core Synthesis (Gould-Jacobs Reaction)
Question: My thermal cyclization step (Gould-Jacobs) is resulting in a low yield of the 4-hydroxyquinolinone intermediate. What are the likely causes?

Answer: Low yields in the Gould-Jacobs reaction are almost always related to the high-temperature cyclization step.[1][2] There are two primary culprits:

  • Insufficient Cyclization Temperature: The intramolecular Friedel-Crafts-type acylation that closes the ring requires significant thermal energy. The reaction is typically performed in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures around 250 °C.[3] If the temperature is too low, the linear anilido intermediate will be the major component of your crude product.

  • Reaction Time: While high temperature is critical, prolonged heating can lead to decomposition and tarring, especially with sensitive functional groups like methylthio. The optimal time is typically 30-60 minutes at peak temperature.[3]

Troubleshooting Protocol:

  • Verify Temperature: Ensure your reaction thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture, not the heating mantle surface.

  • Optimize Heating Profile: Heat the reaction mixture rapidly to the target temperature (e.g., 250-260 °C). Hold for a defined period (start with 30 minutes) and then cool promptly.

  • Solvent Choice: Ensure the solvent is appropriate and anhydrous. Diphenyl ether is a reliable choice.

  • Monitor via TLC: If possible, take aliquots (carefully, at high temp) to monitor the disappearance of the intermediate and the appearance of the product, which will likely have a much lower Rf value and may be fluorescent.

Part 2: Side Reactions During Chlorination

The conversion of the 4-hydroxyquinolinone to the 2-chloroquinoline using phosphorus oxychloride (POCl₃) is the most common source of side reactions.

Question: My final product's mass spectrum shows significant peaks at [M+16] and [M+32]. What are these impurities?

Answer: These peaks are hallmarks of oxidation at the 7-position methylthio group. This is the most prevalent and challenging side reaction in this synthesis.

  • [M+16] corresponds to: 2-Chloro-4-methyl-7-(methylsulfinyl )quinoline (the sulfoxide).

  • [M+32] corresponds to: 2-Chloro-4-methyl-7-(methylsulfonyl )quinoline (the sulfone).

Causality: Phosphorus oxychloride, especially at reflux temperatures, is a potent oxidizing agent. The electron-rich sulfide moiety is highly susceptible to oxidation under these harsh conditions.

Troubleshooting & Mitigation Strategy:

  • Minimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that still achieves complete chlorination. Start at 80-90 °C and slowly increase only if TLC shows incomplete conversion of the starting quinolinone.

  • Reduce Reaction Time: Do not reflux for extended periods. Monitor the reaction by TLC every 30-60 minutes. Once the starting material is consumed, work up the reaction immediately.

  • Inert Atmosphere: While POCl₃ is the primary oxidant, performing the reaction under a nitrogen or argon atmosphere can help prevent oxidation from trace atmospheric oxygen.

  • Alternative Chlorinating Agents: For sensitive substrates, milder reagents like oxalyl chloride or thionyl chloride in DMF (Vilsmeier-Haack conditions) can sometimes be effective, though they may require more optimization.[4][5]

G Start 4-Hydroxy-quinolinone Reagent POCl3, Heat Start->Reagent Target Target Product 2-Chloro-4-methyl-7-(methylthio)quinoline Reagent->Target Desired Reaction Sulfoxide Side Product [M+16] 7-(Methylsulfinyl) Derivative Reagent->Sulfoxide Oxidation Sulfone Side Product [M+32] 7-(Methylsulfonyl) Derivative Reagent->Sulfone Further Oxidation OverChlorination Side Product [M+34] 4-(Chloromethyl) Derivative Reagent->OverChlorination Radical Chlorination (Harsh Conditions)

Caption: Key side reactions originating from the chlorination step.

Question: My reaction is sluggish and incomplete, even at reflux. How can I drive it to completion?

Answer: Incomplete chlorination often stems from insufficient reactivity of the chlorinating agent or the presence of moisture.

  • Role of Catalysts: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) can accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating species.

  • Use of PCl₅: Adding a small amount of phosphorus pentachloride (PCl₅) along with POCl₃ can also increase the reaction's efficacy, particularly in converting the C4-hydroxyl group.[6][7]

  • Anhydrous Conditions: Ensure your starting quinolinone is completely dry and that you are using a fresh, sealed bottle of POCl₃. POCl₃ hydrolyzes readily, and water will quench the reaction.

Question: My crude product is a dark, tarry solid that is difficult to handle and purify. How can I prevent this?

Answer: Tar formation is a result of decomposition and polymerization reactions occurring at high temperatures.

Prevention is key:

  • Strict Temperature Control: This is the most critical factor. Avoid "hot spots" in the flask by using a well-agitated oil bath for heating. Do not exceed 110 °C if possible.

  • Controlled Reagent Addition: If scaling up, consider adding the POCl₃ slowly to the quinolinone at a lower temperature before gradually heating to reflux. This controls the initial exotherm.

  • Proper Quenching: The workup procedure is crucial. Never quench a hot POCl₃ reaction with water directly. A safer and cleaner method is to cool the reaction mixture to room temperature, remove excess POCl₃ under reduced pressure, and then slowly pour the residue onto crushed ice with vigorous stirring.

Part 3: Purification Strategies
Question: How can I separate the desired chloro-sulfide product from the sulfoxide and sulfone impurities?

Answer: This is a common and significant purification challenge due to the similar structures of the compounds.

  • Chromatography: Flash column chromatography is the most effective method. The polarity difference between the compounds allows for separation.

    • Polarity Order: Sulfone (most polar) > Sulfoxide > Chloro-sulfide (least polar).

    • Recommended Eluent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate (e.g., 95:5) and gradually increase the polarity. The desired product will elute first.

  • Recrystallization: This can be effective if one component is significantly more abundant than the others. However, co-crystallization is a risk. It is best used as a final polishing step after chromatography. Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Summary Data Table: Common Impurities

Impurity NameMolecular Weight ChangeLikely CauseIdentificationMitigation & Removal
7-(Methylsulfinyl) Derivative+16 DaOxidation by POCl₃LC-MS, ¹H NMR (downfield shift of aromatic protons adjacent to sulfur)Lower reaction temp/time; Separate by column chromatography.
7-(Methylsulfonyl) Derivative+32 DaOver-oxidation by POCl₃LC-MS, ¹H NMR (further downfield shift)Lower reaction temp/time; Separate by column chromatography.
4-Hydroxyquinolinone-19 Da (relative to product)Incomplete ChlorinationTLC, LC-MSIncrease reaction time/temp; Add catalytic DMF or PCl₅.
4-(Chloromethyl) Derivative+34 DaRadical chlorination at high tempLC-MS, ¹H NMRStrict temperature control; Avoid prolonged heating.

Validated Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methyl-7-(methylthio)quinolin-2(1H)-one
  • Condensation: In a round-bottom flask, combine 3-(methylthio)aniline (1.0 eq) and diethyl 2-acetylmalonate (1.05 eq). Heat the mixture to 120-130 °C for 1-2 hours.

  • Ethanol Removal: After the initial heating, apply a vacuum to remove the ethanol byproduct. The mixture will become a thick oil or solid.

  • Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether, ~5 mL per gram of aniline). Equip the flask with a reflux condenser. Heat the mixture rapidly in an oil bath to 250 °C and maintain this temperature for 30-45 minutes.

  • Isolation: Cool the reaction mixture to below 100 °C. Add hexane to precipitate the product. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and then with diethyl ether.

  • Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography if necessary.

Protocol 2: Chlorination to 2-Chloro-4-methyl-7-(methylthio)quinoline
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the dried 4-hydroxy-quinolinone from the previous step (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq by volume) and a catalytic amount of DMF (e.g., 0.1 eq).

  • Heating: Heat the mixture in an oil bath to 90-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc), checking for the disappearance of the starting material. The reaction is typically complete in 2-4 hours.

  • Workup (Crucial Step):

    • Cool the reaction flask to room temperature in an ice bath.

    • Carefully pour the cooled reaction mixture slowly onto a large beaker of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient).

References

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1995). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1(1), 57-65. [Link]

  • Beier, P. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimine Intermediates. The Journal of Organic Chemistry, 81(7), 2796-2805. [Link]

  • Caputo, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13459-13473. [Link]

  • Chloromethyl quinoline derivatives, process for their preparation and their use. (1984). Google Patents.
  • Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 51(S1), S33-S46. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 24, 2026, from [Link]

  • 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline. (n.d.). Sci-Hub. Retrieved January 24, 2026, from [Link]

  • Gould–Jacobs reaction. (2023, November 29). In Wikipedia. [Link]

  • How can I do Vilsmeier-Haack reaction for Quinoline Synthesis? (2020, March 20). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Jampilek, J., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(8), 13803-13824. [Link]

  • Kumar, A., & Singh, S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 24, 2026, from [Link]

  • Abdel-Megeed, M. F., et al. (2012). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one. Journal of Chemical Sciences, 124(5), 1033-1041. [Link]

  • Szychta, P., & Czarnocki, Z. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6393. [Link]

  • A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE. (2001). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved January 24, 2026, from [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry, 27(9), 3225-3228. [Link]

  • Reddy, C. S., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1255-1259. [Link]

Sources

stability issues of 2-Chloro-4-methyl-7-(methylthio)quinoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-4-methyl-7-(methylthio)quinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in solution. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure the integrity of your experiments.

Introduction to the Stability of 2-Chloro-4-methyl-7-(methylthio)quinoline

2-Chloro-4-methyl-7-(methylthio)quinoline is a substituted quinoline, a heterocyclic aromatic compound.[1] The quinoline scaffold is found in various bioactive molecules and is a key building block in medicinal chemistry.[2] However, the specific substituents on this compound—a chloro group at position 2, a methyl group at position 4, and a methylthio group at position 7—introduce specific chemical properties that can influence its stability in solution. The chloro group, particularly at positions 2 or 4 of the quinoline ring, is known to be susceptible to nucleophilic substitution.[3] This reactivity is a key consideration for its stability, especially in the presence of nucleophilic solvents or solutes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 2-Chloro-4-methyl-7-(methylthio)quinoline in solution.

Q1: My solution of 2-Chloro-4-methyl-7-(methylthio)quinoline turned cloudy or formed a precipitate shortly after preparation. What is happening?

A: This is likely due to poor solubility or precipitation of the compound. Quinoline derivatives can have limited solubility in aqueous solutions, which is often pH-dependent.[4]

  • Troubleshooting Steps:

    • Verify Solvent Compatibility: While soluble in many organic solvents, its solubility in aqueous buffers may be limited. Consider using a co-solvent like DMSO, DMF, or ethanol to prepare a concentrated stock solution before diluting it into your aqueous experimental medium.

    • pH Adjustment: The basic nitrogen in the quinoline ring means the compound's solubility can be highly dependent on pH. Try adjusting the pH of your solution. Acidic conditions may protonate the quinoline nitrogen and increase solubility.

    • Gentle Heating: In some cases, gentle warming and sonication can help dissolve the compound. However, be cautious as excessive heat can promote degradation.

Q2: I've noticed a yellow or brownish discoloration in my stock solution over time, even when stored in the dark. What could be the cause?

A: Discoloration often points to chemical degradation. For quinoline compounds, this can be a result of slow oxidation or other degradation pathways. Quinoline itself is known to darken on exposure to light, and its derivatives can be similarly sensitive.[1]

  • Causality and Prevention:

    • Oxidation: The methylthio group (-SMe) is susceptible to oxidation, potentially forming a sulfoxide or sulfone. This oxidation can be catalyzed by trace metals or exposure to air. To mitigate this, prepare solutions with degassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).

    • Light Sensitivity: Although you've stored it in the dark, ensure the container is made of amber glass or is fully wrapped in aluminum foil to prevent exposure to ambient light during handling.

Q3: My HPLC analysis shows new peaks appearing in my aged solution. What are these, and how can I prevent their formation?

A: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation.[4] For 2-Chloro-4-methyl-7-(methylthio)quinoline, several degradation pathways are plausible.

  • Potential Degradation Pathways:

    • Hydrolysis of the Chloro Group: The 2-chloro substituent is a primary site for nucleophilic attack, especially by water or hydroxide ions in aqueous solutions. This would lead to the formation of 2-hydroxy-4-methyl-7-(methylthio)quinoline. This reaction is often accelerated at higher temperatures and non-neutral pH.

    • Oxidation of the Methylthio Group: As mentioned in Q2, the sulfur atom can be oxidized to a sulfoxide and then a sulfone. These new compounds will have different retention times in reverse-phase HPLC.

    • Other Nucleophilic Substitutions: If your solution contains other nucleophiles (e.g., buffers containing amines like Tris), these may displace the 2-chloro group.

  • Prevention and Control:

    • Buffer Selection: Use non-nucleophilic buffers (e.g., phosphates, MES) where possible.

    • pH Control: Maintain the pH of the solution in a stable range, which should be determined experimentally (see the Forced Degradation Study protocol below).

    • Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation.

    • Inert Atmosphere: For long-term storage, purging the solution with an inert gas before sealing can prevent oxidative degradation.

In-Depth Technical Guide: Stability Assessment

To systematically evaluate the stability of 2-Chloro-4-methyl-7-(methylthio)quinoline and identify its degradation products, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a range of stress conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation Study

This protocol is designed to provide a comprehensive stability profile of your compound.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 2-Chloro-4-methyl-7-(methylthio)quinoline

  • HPLC grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • A calibrated HPLC system with a UV or PDA detector

  • pH meter

  • Temperature-controlled oven and a photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2-Chloro-4-methyl-7-(methylthio)quinoline in a suitable solvent (e.g., ACN or a mixture of ACN and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution (in a neutral buffer) at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a suitable reverse-phase HPLC method. A good starting point is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound under each stress condition.

    • Characterize the major degradation products using techniques like LC-MS to propose degradation pathways.

Data Summary Table (Example)
Stress ConditionIncubation Time (hrs)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C2415%2
0.1 M NaOH, 60°C2445%3
3% H₂O₂, RT2425%2 (major)
80°C488%1
Photolytic-5%1

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a comprehensive stability assessment.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Dilute to 100 µg/mL base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Dilute to 100 µg/mL oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Dilute to 100 µg/mL thermal Thermal (80°C) prep_stock->thermal Dilute to 100 µg/mL photo Photolytic prep_stock->photo Dilute to 100 µg/mL sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by RP-HPLC sampling->hplc data Interpret Data (% Degradation, New Peaks) hplc->data

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathways

This diagram illustrates the likely chemical transformations 2-Chloro-4-methyl-7-(methylthio)quinoline may undergo in solution.

G cluster_products Potential Degradation Products parent 2-Chloro-4-methyl-7-(methylthio)quinoline hydrolysis 2-Hydroxy-4-methyl-7-(methylthio)quinoline parent->hydrolysis Hydrolysis (H2O, OH-) sulfoxide 2-Chloro-4-methyl-7-(methylsulfinyl)quinoline parent->sulfoxide Oxidation ([O]) sulfone 2-Chloro-4-methyl-7-(methylsulfonyl)quinoline sulfoxide->sulfone Further Oxidation ([O])

Caption: Potential Degradation Pathways.

References

  • Abass, M. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Loaiza, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Omega. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • The proposed degradation pathway of 2-methylquinoline by Klebsiella pneumoniae TJ-A. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Malebari, A. M., et al. (2022). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Retrieved from [Link]

  • Classical methods for the synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Macsari, I., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • Arora, P., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PMC. Retrieved from [Link]

  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • Quinoline. (2019). AFIRM Group. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the ¹H NMR Spectrum of 2-Chloro-4-methyl-7-(methylthio)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are working with substituted quinolines and need assistance in interpreting their ¹H NMR spectra. Here, we will specifically address the challenges and nuances of interpreting the spectrum of 2-Chloro-4-methyl-7-(methylthio)quinoline. This document provides in-depth, field-proven insights to help you navigate common experimental hurdles and ensure the accurate structural elucidation of your compound.

Introduction: The Structural Complexity of 2-Chloro-4-methyl-7-(methylthio)quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit complex ¹H NMR spectra due to the fused aromatic ring system and the influence of various substituents. In the case of 2-Chloro-4-methyl-7-(methylthio)quinoline, the interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the sulfur-linked methyl group creates a unique electronic environment that significantly influences the chemical shifts and coupling patterns of the aromatic protons.

This guide will walk you through a logical, question-and-answer-based approach to interpreting the ¹H NMR spectrum of this molecule, from initial peak assignment to troubleshooting common issues like signal overlap and unexpected peak multiplicities.

Predicted ¹H NMR Spectrum

To provide a baseline for our discussion, a predicted ¹H NMR spectrum of 2-Chloro-4-methyl-7-(methylthio)quinoline is presented below. This prediction was generated using advanced computational algorithms and serves as a reference for the expected chemical shifts and coupling patterns.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-3~7.25s1H
H-5~7.90d1H
H-6~7.40dd1H
H-8~7.60d1H
4-CH₃~2.60s3H
7-SCH₃~2.55s3H

Note: These are predicted values and may vary slightly from experimental results depending on the solvent, concentration, and instrument used.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm seeing a singlet around 7.25 ppm. Which proton does this correspond to, and why is it a singlet?

Answer:

This singlet signal is characteristic of the proton at the C-3 position (H-3) of the quinoline ring.

Causality: The proton at C-3 is expected to be a singlet because it lacks adjacent protons to couple with. The neighboring positions, C-2 and C-4, are both substituted (with a chloro and a methyl group, respectively). According to the n+1 rule, if a proton has 'n' neighboring non-equivalent protons, its signal will be split into 'n+1' peaks. In this case, n=0, so the signal is a singlet (0+1=1).

Workflow for Confirmation:

  • Examine the molecular structure: Identify all protons and their immediate neighbors.

  • Apply the n+1 rule: Determine the expected multiplicity for each proton.

  • Correlate with the spectrum: Match the predicted multiplicities with the observed signals.

cluster_molecule 2-Chloro-4-methyl-7-(methylthio)quinoline Structure cluster_analysis Signal Multiplicity Analysis mol Structure Diagram Here start Identify H-3 Proton check_neighbors Check for adjacent protons on C-2 and C-4 start->check_neighbors c2 C-2 is substituted (Cl) check_neighbors->c2 c4 C-4 is substituted (CH3) check_neighbors->c4 n_value n = 0 neighboring protons c2->n_value c4->n_value n_plus_1 Apply n+1 rule: 0+1 = 1 n_value->n_plus_1 result Predicted Multiplicity: Singlet n_plus_1->result

Caption: Logical workflow for determining the multiplicity of the H-3 proton.

Q2: The aromatic region of my spectrum (7.40-8.00 ppm) is crowded, and I'm having trouble assigning the signals for H-5, H-6, and H-8. How can I definitively assign these protons?

Answer:

Signal crowding in the aromatic region is a common challenge with substituted quinolines. A combination of coupling constant analysis and 2D NMR techniques is the most reliable approach for unambiguous assignment.

Step-by-Step Protocol for Signal Assignment:

  • Analyze Coupling Patterns (J-values):

    • H-5: This proton is expected to be a doublet due to coupling with H-6. The coupling constant (³JHH) should be in the typical range for ortho-coupling in aromatic systems (7-9 Hz).

    • H-6: This proton will appear as a doublet of doublets (dd) because it is coupled to both H-5 (ortho-coupling, ~7-9 Hz) and H-8 (meta-coupling, ~1-3 Hz).

    • H-8: This proton should be a doublet due to meta-coupling with H-6 (~1-3 Hz). Note that long-range coupling to H-5 (⁴JHH) might also occur, but is often very small and may not be resolved. The observation of a smaller coupling constant for this doublet compared to the H-5 doublet is a key differentiating feature.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should observe a cross-peak between H-5 and H-6, and a weaker cross-peak between H-6 and H-8. This directly confirms their connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity. A key correlation to look for is between the 4-CH₃ group and H-5. This will definitively identify the H-5 signal.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For example, H-5 should show a correlation to the carbon at position C-7, and H-8 should show a correlation to the carbon at position C-7.

cluster_workflow Aromatic Proton Assignment Workflow cluster_key_correlations Key 2D NMR Correlations start Crowded Aromatic Region j_coupling Analyze J-coupling constants start->j_coupling cosy Perform COSY Experiment j_coupling->cosy noesy Perform NOESY/ROESY Experiment cosy->noesy hmbc Perform HMBC Experiment noesy->hmbc assignment Unambiguous Assignment of H-5, H-6, H-8 hmbc->assignment cosy_corr COSY: H-5 <=> H-6 noesy_corr NOESY: 4-CH3 <=> H-5 hmbc_corr HMBC: H-8 <=> C-7

Caption: Recommended workflow for assigning crowded aromatic signals.

Q3: My chemical shifts seem to be slightly different from the predicted values, and the resolution is poor. What could be the cause?

Answer:

Discrepancies between predicted and experimental chemical shifts, as well as poor resolution, can arise from several experimental factors. The most common culprits are concentration and solvent effects.

Expertise & Experience: Quinolines and other planar aromatic systems are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[1] As the concentration increases, these interactions become more pronounced, leading to changes in the local magnetic environment of the protons and thus, shifts in their resonance frequencies.

Troubleshooting Protocol:

  • Check the Concentration:

    • If your solution is highly concentrated, try diluting the sample. This will minimize intermolecular interactions and often leads to sharper signals and chemical shifts that are more consistent with theoretical values.

    • Conversely, if the sample is too dilute, you may have a poor signal-to-noise ratio. Acquiring more scans can help in this case.

  • Evaluate the Solvent:

    • The choice of solvent can significantly impact chemical shifts. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts due to anisotropic effects. If you are using such a solvent, consider re-running the spectrum in a more "innocent" solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) for comparison.

    • Ensure your deuterated solvent is of high purity. Impurities, especially residual water, can broaden exchangeable proton signals (though none are present in this molecule) and affect the overall resolution.

  • Instrumental Factors:

    • Shimming: Poor shimming of the magnetic field will lead to broad peaks and distorted line shapes. Ensure the instrument is properly shimmed before acquiring your spectrum.

    • Temperature: Temperature fluctuations can also affect chemical shifts. Ensure the experiment is run at a stable temperature.

Q4: The two methyl singlets around 2.5-2.6 ppm are very close together. How can I be sure which is the 4-CH₃ and which is the 7-SCH₃?

Answer:

While 1D ¹H NMR may not be sufficient to distinguish between two close-lying singlets, 2D NMR techniques, particularly NOESY and HMBC, provide definitive answers.

Authoritative Grounding: The assignment can be confirmed by observing long-range correlations.

Experimental Protocol for Differentiating Methyl Singlets:

  • NOESY/ROESY: As mentioned in Q2, a NOESY or ROESY experiment will show a through-space correlation between the 4-CH₃ group and the H-5 proton. The 7-SCH₃ group is too distant to show a similar correlation. The presence of this cross-peak will definitively assign the signal corresponding to the 4-CH₃ group.

  • HMBC: This experiment will reveal long-range couplings between the methyl protons and nearby carbons.

    • The protons of the 4-CH₃ group should show correlations to C-3 , C-4 , and C-4a .

    • The protons of the 7-SCH₃ group should show a correlation to C-7 .

By analyzing the cross-peaks in the HMBC spectrum, you can unambiguously assign each methyl singlet to its respective position on the quinoline ring.

cluster_problem Problem: Differentiating Methyl Singlets cluster_solution Solution: 2D NMR cluster_correlations Expected Correlations start Overlapping CH3 singlets noesy NOESY/ROESY Experiment start->noesy hmbc HMBC Experiment start->hmbc noesy_corr NOESY: 4-CH3 <=> H-5 noesy->noesy_corr hmbc_corr1 HMBC: 4-CH3 <=> C-3, C-4, C-4a hmbc->hmbc_corr1 hmbc_corr2 HMBC: 7-SCH3 <=> C-7 hmbc->hmbc_corr2

Caption: Using 2D NMR to differentiate between the 4-CH₃ and 7-SCH₃ signals.

Summary of Key Troubleshooting Steps

Issue Primary Cause(s) Recommended Action(s)
Incorrect MultiplicityMisinterpretation of structureRe-evaluate neighboring protons; apply n+1 rule.
Signal OverlapSimilar electronic environmentsUtilize 2D NMR (COSY, NOESY, HMBC) for unambiguous assignment.
Poor Resolution/Broad PeaksHigh concentration; poor shimmingDilute the sample; re-shim the instrument.
Chemical Shift DiscrepanciesConcentration or solvent effectsDilute the sample; run in a different solvent (e.g., CDCl₃).
Ambiguous Methyl AssignmentClose chemical shiftsPerform NOESY and HMBC experiments to identify long-range correlations.

By following this structured approach, researchers can confidently interpret the ¹H NMR spectrum of 2-Chloro-4-methyl-7-(methylthio)quinoline and overcome common experimental challenges. For further assistance, please do not hesitate to contact our application support team.

References

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

Sources

Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into modern synthetic strategies, all grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs) - Common Challenges in Quinoline Synthesis

This section addresses overarching issues that can arise in various quinoline synthesis methods.

Q1: My quinoline synthesis is giving a very low yield. What are the general factors I should investigate?

A1: Low yields in quinoline synthesis can often be attributed to several factors that are common across different synthetic routes:

  • Suboptimal Reaction Temperature: Many classical quinoline syntheses require heating. However, excessive temperatures can lead to decomposition of starting materials or products, resulting in tar formation. Conversely, a temperature that is too low will result in an incomplete reaction. It is crucial to empirically determine the optimal temperature for your specific substrates, often by incremental increases and monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, slowing down the initial condensation step. Steric hindrance on either the aniline or the carbonyl compound can also impede the reaction.

  • Inappropriate Catalyst or Reaction Medium: The choice of acid or base catalyst is critical and often substrate-dependent. The polarity of the solvent can also significantly impact the solubility of reactants and the reaction rate. For instance, in some cases, switching to a more polar solvent like DMF or ethanol can improve yields.[1]

  • Side Reactions: Competing side reactions, such as the self-condensation of the carbonyl reactant (e.g., aldol condensation), can consume starting materials and reduce the yield of the desired quinoline. This is particularly common under basic conditions.

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the selectivity of my reaction?

A2: Poor selectivity, often manifesting as a mixture of regioisomers, is a common challenge, especially with unsymmetrical starting materials.

  • Regioselectivity in Friedländer and Combes Syntheses: When using an unsymmetrical ketone in the Friedländer synthesis or an unsymmetrical β-diketone in the Combes synthesis, condensation can occur on either side of the carbonyl group, leading to a mixture of products.[2][3] To control this, consider the following:

    • Directing Groups: Introducing a directing group on the α-carbon of the ketone can control the regioselectivity.

    • Catalyst Choice: The choice of catalyst can influence which regioisomer is favored. For example, specific amine catalysts or ionic liquids have been shown to favor the formation of a single product in the Friedländer synthesis.

  • Controlling Substitution on the Aniline Ring: In reactions like the Skraup and Doebner-von Miller syntheses, the substitution pattern on the aniline precursor dictates the position of substituents on the resulting quinoline. The use of meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines. Careful consideration of the electronic and steric effects of the substituents is necessary to predict the major product.

Q3: My reaction mixture is turning into a thick, intractable tar. What is causing this and how can I prevent it?

A3: Tar formation is a frequent issue in classical quinoline syntheses, which often employ harsh, acidic, and high-temperature conditions.

  • Skraup and Doebner-von Miller Reactions: These reactions are notoriously exothermic and can become uncontrollable, leading to polymerization and tarring.[3] To mitigate this:

    • Moderators: The addition of a moderator like ferrous sulfate (FeSO₄) can make the Skraup reaction less violent.

    • Controlled Reagent Addition: Slow, controlled addition of the strong acid (e.g., sulfuric acid) with efficient cooling and stirring is crucial to dissipate heat and prevent localized hotspots.

  • General Considerations:

    • Reaction Time and Temperature: As mentioned, excessive reaction times and temperatures can lead to decomposition. Monitor the reaction closely and work at the lowest effective temperature.

    • Purity of Reagents: Impurities in starting materials can sometimes initiate polymerization. Ensure you are using reagents of appropriate purity.

Part 2: Troubleshooting Guides for Specific Quinoline Syntheses

This section provides detailed troubleshooting for common issues encountered in five major named reactions for quinoline synthesis.

The Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Q: My Friedländer reaction is not proceeding to completion, and I have a low yield of the desired quinoline. What should I try?

A:

  • Causality: Incomplete conversion in the Friedländer synthesis often points to issues with the initial condensation step or the subsequent cyclization. The reactivity of both the 2-aminoaryl carbonyl compound and the α-methylene component is key.

  • Troubleshooting Steps:

    • Catalyst Optimization: The choice of catalyst is critical. For less reactive substrates, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as ZnCl₂ may be necessary. For more reactive substrates, a base catalyst like KOH or NaOH might be sufficient.[2] Trifluoroacetic acid has also been shown to be an effective catalyst.

    • Temperature and Reaction Time: If the reaction is sluggish, incrementally increase the reaction temperature while monitoring for product formation and decomposition by TLC. Extending the reaction time can also drive the reaction to completion.

    • Solvent Effects: Ensure your reactants are fully dissolved. If solubility is an issue, consider switching to a higher-boiling, more polar solvent like DMF or using microwave irradiation, which can enhance reaction rates.[1]

    • Consider a One-Pot Approach: If you are starting from an o-nitroarylcarbonyl compound, an in situ reduction to the amine followed by the Friedländer condensation in one pot can be highly efficient. This avoids the isolation of the potentially unstable amino-aldehyde or ketone.

Q: I am using an unsymmetrical ketone and getting a mixture of two regioisomeric quinolines. How can I improve the regioselectivity?

A:

  • Causality: The formation of two regioisomers arises from the non-selective condensation of the 2-aminoaryl carbonyl with the two different α-methylene groups of the unsymmetrical ketone.

  • Troubleshooting Steps:

    • Introduce a Directing Group: The introduction of a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to that specific position.

    • Catalyst Control: The use of specific amine catalysts or ionic liquids has been reported to provide high regioselectivity in the Friedländer reaction.

    • Use of an Imine Analogue: To avoid side reactions and potentially improve selectivity, the imine analogue of the o-aminoaryl carbonyl compound can be used as a starting material.

The Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.

Q: My Combes synthesis is giving a low yield and a complex mixture of byproducts. What are the likely causes?

A:

  • Causality: Low yields in the Combes synthesis can result from incomplete formation of the initial enamine intermediate or inefficient acid-catalyzed cyclization. The strongly acidic conditions can also lead to side reactions.

  • Troubleshooting Steps:

    • Acid Catalyst: The choice and concentration of the acid catalyst (commonly sulfuric acid or polyphosphoric acid) are critical.[4] Insufficient acid may lead to incomplete cyclization, while overly harsh conditions can cause decomposition. Experiment with different acid catalysts and concentrations.

    • Temperature Control: The cyclization step typically requires heating. Optimize the temperature to ensure efficient ring closure without promoting side reactions.

    • Water Removal: The initial condensation to form the enamine intermediate produces water. In some cases, removal of this water (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the intermediate and improve the overall yield.

Q: How can I control the regioselectivity when using a substituted aniline?

A:

  • Causality: The regioselectivity of the cyclization step is determined by which position on the aniline ring undergoes electrophilic attack. This is governed by the electronic and steric effects of the substituents on the aniline.

  • Controlling Regioselectivity:

    • Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho and para positions to electrophilic attack. The cyclization will preferentially occur at the most nucleophilic position that is not sterically hindered.

    • Steric Effects: Bulky substituents on the aniline may hinder cyclization at the adjacent ortho position, favoring cyclization at the other available position.

    • Predicting the Outcome: A thorough understanding of electrophilic aromatic substitution principles is essential to predict the major regioisomer.

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ.[3]

Q: My Doebner-von Miller reaction is highly exothermic and difficult to control, leading to a low yield of the desired product and significant tar formation. How can I manage this?

A:

  • Causality: The Doebner-von Miller reaction is notoriously vigorous due to the exothermic nature of the polymerization of the α,β-unsaturated carbonyl compound and the subsequent cyclization steps under strongly acidic conditions.[3]

  • Troubleshooting Steps:

    • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (or the precursors for its in situ formation) slowly to the reaction mixture with efficient stirring and external cooling (e.g., an ice bath). This helps to dissipate the heat generated and maintain control over the reaction temperature.

    • Use of a Lewis Acid Catalyst: While Brønsted acids are common, Lewis acids like zinc chloride can also catalyze the reaction, sometimes under milder conditions.

    • Modified Procedures: Consider modern modifications of the Doebner-von Miller reaction that employ milder catalysts or reaction conditions, which can significantly reduce the risk of uncontrolled exotherms and improve yields.

Q: I am getting a significant amount of side products. What are they likely to be and how can I minimize their formation?

A:

  • Causality: The acidic and oxidative conditions of the Doebner-von Miller reaction can lead to a variety of side products, including polymeric materials and over-oxidized species.

  • Mitigation Strategies:

    • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the carbonyl compound can lead to self-condensation and polymerization.

    • Choice of Oxidant: The choice of oxidizing agent can influence the formation of byproducts. In some variations, the reaction is carried out in the presence of an external oxidant to ensure complete aromatization to the quinoline.

    • Purification: Due to the potential for a complex product mixture, purification by column chromatography or crystallization may be necessary.

The Skraup Synthesis

The Skraup synthesis produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.

Q: The Skraup synthesis is known to be extremely vigorous. How can I perform this reaction safely in the lab?

A:

  • Causality: The dehydration of glycerol to acrolein and the subsequent exothermic reactions are the primary reasons for the vigorous nature of the Skraup synthesis.[5]

  • Safety and Control Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to moderate the reaction's violence.[6]

    • Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid very slowly and in portions, with efficient cooling and vigorous stirring.

    • Proper Equipment: Use a large reaction flask to accommodate any potential foaming and a robust reflux condenser. Always perform the reaction in a well-ventilated fume hood.

    • Scale: When attempting this reaction for the first time, it is advisable to start with a small scale.

Q: My yield is low, and the workup is difficult due to the formation of a tarry residue. Any suggestions?

A:

  • Causality: The harsh reaction conditions are a major contributor to low yields and the formation of polymeric tars.[7]

  • Improvement Strategies:

    • Reaction Conditions: Careful control of the reaction temperature is crucial. Overheating will undoubtedly lead to increased tar formation.

    • Workup Procedure: After the reaction, the mixture is typically poured onto ice and then neutralized. This process needs to be done carefully. Steam distillation is often used to isolate the quinoline product from the non-volatile tar.[8]

    • Modern Alternatives: For many applications, modern, milder methods for quinoline synthesis are preferable to the Skraup reaction due to its inherent difficulties and safety concerns.

The Pfitzinger Synthesis

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound with an α-methylene group in the presence of a base.[3]

Q: I am having trouble with the initial ring-opening of isatin in my Pfitzinger reaction. What conditions should I use?

A:

  • Causality: The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an isatinic acid intermediate.[4][9] Incomplete hydrolysis will lead to a poor overall yield.

  • Recommended Conditions:

    • Base: A strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is typically used.

    • Solvent: The reaction is often carried out in a protic solvent like ethanol or even water.

    • Temperature: Heating is usually required to facilitate the ring opening. Refluxing the isatin with the base before the addition of the carbonyl compound can ensure complete hydrolysis.

Q: What are the limitations on the functional groups of the carbonyl compound in the Pfitzinger synthesis?

A:

  • Causality: The strongly basic conditions of the Pfitzinger reaction can be incompatible with certain functional groups.

  • Functional Group Incompatibility:

    • Base-Sensitive Groups: Esters, amides, and other base-labile functional groups on the carbonyl compound may be hydrolyzed under the reaction conditions.

    • Enolizable Carbonyls: If the carbonyl compound is prone to self-condensation (aldol reaction) under basic conditions, this can be a significant side reaction that consumes the starting material.

    • Protecting Groups: If your carbonyl compound contains sensitive functionalities, you may need to employ protecting group strategies to mask them during the Pfitzinger reaction.

Part 3: Protecting Group Strategies

The use of protecting groups is essential when synthesizing polysubstituted quinolines with sensitive functional groups.[1]

Table 1: Common Protecting Groups for Functional Groups in Quinoline Synthesis

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability Notes
Amine (-NH₂) Acetyl (Ac)Acetic anhydride, pyridineAcidic or basic hydrolysisStable to many reaction conditions, but not strong acids or bases.
Carbamates (Boc, Cbz)Boc₂O, base; Cbz-Cl, baseTFA, HCl (Boc); H₂, Pd/C (Cbz)Boc is acid-labile; Cbz is removed by hydrogenolysis.
Hydroxyl (-OH) Silyl Ethers (TMS, TBDMS)TMS-Cl, base; TBDMS-Cl, baseF⁻ (e.g., TBAF), acidTBDMS is more stable to a wider range of conditions than TMS.
Benzyl (Bn)BnBr, baseH₂, Pd/CStable to most acidic and basic conditions.
Carboxylic Acid (-COOH) Methyl or Ethyl EstersMeOH or EtOH, acid catalystAcidic or basic hydrolysisStable to many conditions but cleaved by strong acids or bases.
tert-Butyl EsterIsobutylene, acid catalystTFA, HClAcid-labile, stable to base and hydrogenolysis.

Part 4: Modern Catalytic Methods

Modern synthetic methods often offer milder reaction conditions, broader functional group tolerance, and higher yields compared to classical approaches.

Table 2: Comparison of Modern Catalytic Systems for Polysubstituted Quinoline Synthesis

Catalyst SystemGeneral Reaction TypeAdvantagesLimitations
Palladium-based Catalysts C-H activation, cross-couplingHigh functional group tolerance, diverse substitution patterns achievable.Cost of catalyst, potential for residual metal contamination.
Copper-based Catalysts Annulation, cross-couplingLower cost than palladium, good for certain C-N bond formations.Can have narrower substrate scope compared to palladium for some transformations.[10][11]
Gold-based Catalysts Cascade reactionsMild reaction conditions, unique reactivity.High cost of the catalyst.
Iron-based Catalysts Cross-coupling, dehydrogenationLow cost, environmentally benign.Can be less active than precious metal catalysts.
Nanocatalysts (e.g., Fe, Cu, Au) VariousHigh surface area, enhanced reactivity, often recyclable.[12][13]Catalyst synthesis and characterization can be complex.
Organocatalysts (e.g., chiral phosphoric acids) Asymmetric Friedländer annulationMetal-free, enables enantioselective synthesis.May have a more limited substrate scope than metal catalysts.

Part 5: Experimental Protocols

The following are representative, detailed protocols for the major quinoline syntheses. Safety Precaution: Always conduct a thorough risk assessment before carrying out any chemical reaction. These reactions involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Friedländer Annulation: Synthesis of 2-Methylquinoline

This protocol describes the synthesis of 2-methylquinoline from 2-aminobenzaldehyde and acetone.

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (0.1 eq) in water.

  • To this solution, add acetone (1.2 eq) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-methylquinoline.

Combes Synthesis: Synthesis of 2,4-Dimethylquinoline

This protocol outlines the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Carefully add aniline (1.0 eq) to acetylacetone (1.1 eq) with stirring. The reaction is often exothermic.

  • Once the initial reaction has subsided, cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2-3 eq) with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 100 °C) for the specified time, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution with cooling.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Doebner-von Miller Reaction: Synthesis of 2-Methylquinoline

This protocol details the synthesis of 2-methylquinoline from aniline and crotonaldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric acid

  • Zinc chloride (anhydrous)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of aniline (2.0 eq) in aqueous hydrochloric acid.

  • Cool the flask in an ice bath. Slowly add crotonaldehyde (1.0 eq) to the stirred aniline hydrochloride solution.

  • After the addition is complete, add anhydrous zinc chloride (as a Lewis acid catalyst).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude 2-methylquinoline by vacuum distillation.

Skraup Synthesis: Synthesis of Quinoline

This protocol describes the classic Skraup synthesis of quinoline. Extreme caution is advised for this reaction.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator)

  • Sodium hydroxide solution

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate.

  • Heat the mixture gently in a water bath.

  • From the dropping funnel, add concentrated sulfuric acid slowly and in small portions with vigorous stirring. The reaction will become exothermic. Control the temperature by adjusting the rate of addition and using the water bath for cooling if necessary.

  • After the initial vigorous reaction subsides, add nitrobenzene (0.5 eq) and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the organic layer from the distillate and extract the aqueous layer with a suitable solvent.

  • Combine the organic layers, dry, and purify by vacuum distillation.

Pfitzinger Synthesis: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[14]

Materials:

  • Isatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve isatin (1.0 eq) and potassium hydroxide (3.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux to ensure the complete ring-opening of isatin.

  • Add acetophenone (1.1 eq) to the reaction mixture and continue to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove most of the ethanol by distillation.

  • Dilute the residue with water and extract with a non-polar solvent to remove any unreacted acetophenone.

  • Acidify the aqueous layer with acetic acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylquinoline-4-carboxylic acid.

Part 6: Visualizations

Reaction Mechanism Diagrams

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Cyclization & Aromatization 2-aminoaryl ketone 2-Aminoaryl Ketone aldol adduct Aldol Adduct 2-aminoaryl ketone->aldol adduct + alpha-methylene ketone α-Methylene Ketone alpha-methylene ketone->aldol adduct enone Enone Intermediate aldol adduct->enone - H₂O quinoline Polysubstituted Quinoline enone->quinoline Intramolecular Condensation - H₂O

Caption: Simplified mechanism of the Friedländer Annulation.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + beta-diketone β-Diketone beta-diketone->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate H⁺ Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline - H₂O

Caption: Key steps in the Combes Quinoline Synthesis.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble Reactants Reaction Reaction: - Add reagents under controlled conditions - Heat/Stir for specified time - Monitor by TLC Start->Reaction Workup Workup: - Quench reaction - Neutralize - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Crystallization - Distillation Workup->Purification Analysis Analysis: - NMR - MS - Yield Calculation Purification->Analysis

Caption: General experimental workflow for quinoline synthesis.

Part 7: References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Palanisamy, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21987-22019. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Hart, D. J., & Sanford, M. S. (2013). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 32(15), 4175-4184. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Organic Syntheses. Quinoline. [Link]

  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. [Link]

  • Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. [Link]

  • Powers, D. C., & Ritter, T. (2012). High-Valent Organometallic Copper and Palladium in Catalysis. Accounts of chemical research, 45(6), 840–850. [Link]

  • MDPI. (2022). The Formation of Inherently Chiral Calix[2]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. [Link]

  • Name Reactions. Doebner-von Miller Synthesis. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

  • MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

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Technical Support Center: Refining Protocols for Handling Air-Sensitive Quinoline Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust handling of air-sensitive quinoline reagents. This guide is designed for researchers, scientists, and drug development professionals who seek to navigate the complexities of working with these reactive compounds. Our focus is on providing practical, field-proven insights and detailed protocols to ensure the success and safety of your experiments.

Introduction: The Challenge and Importance of Air-Sensitive Quinolines

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the backbone of numerous pharmaceuticals, including antimalarial and anticancer agents, as well as materials for organic light-emitting diodes.[1][2][3] The functionalization of the quinoline ring is often achieved through the use of highly reactive, and consequently air-sensitive, organometallic intermediates. These reagents, while powerful, are notoriously unforgiving of procedural missteps. Exposure to atmospheric oxygen or moisture can lead to reagent decomposition, low yields, and the formation of unwanted byproducts, compromising experimental outcomes.[1][4]

This guide provides a comprehensive framework for handling these sensitive reagents, moving beyond generic advice to address the specific challenges encountered in quinoline chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns regarding the handling of air-sensitive quinoline reagents.

Q1: What makes a quinoline reagent "air-sensitive"?

A1: Air-sensitive quinoline reagents are typically organometallic compounds where a carbon atom of the quinoline ring is bonded to a metal, such as lithium or magnesium. This carbon-metal bond is highly polarized, creating a nucleophilic carbon center that is extremely reactive towards electrophiles, including the oxygen and water present in the atmosphere. This reactivity also extends to protic solvents and carbon dioxide.[5] Some quinoline-based ligands and catalysts are also sensitive to air, which can lead to oxidation and inactivation.[6]

Q2: I'm planning a reaction with an air-sensitive quinoline reagent. What are the absolute essential pieces of equipment I need?

A2: At a minimum, you will need a source of dry, inert gas (high-purity argon or nitrogen), a dual-manifold Schlenk line or a glovebox, properly dried glassware, and gas-tight syringes or cannulas for liquid transfers.[7] A well-ventilated fume hood is also mandatory for safely handling the reagents and solvents.[8]

Q3: My lithiated quinoline reaction is giving me a low yield. What are the most likely causes?

A3: Low yields in these reactions often stem from a few key issues:

  • Incomplete exclusion of air and moisture: This is the most common culprit, leading to the quenching of your organometallic intermediate.

  • Incorrect reaction temperature: Many organolithium reactions, especially those involving quinolines, require cryogenic temperatures (e.g., -78 °C) to prevent side reactions.[9]

  • Reagent quality: The concentration of commercially available organolithium reagents can decrease over time. It is good practice to titrate your reagent before use.

  • Solvent choice and purity: The solvent must be rigorously dried and deoxygenated. Protic impurities will consume your reagent.

Q4: How should I properly store my air-sensitive quinoline reagents?

A4: These reagents should be stored under an inert atmosphere, typically in a sealed container like a Sure/Seal™ bottle.[10] For organolithium compounds, storage in an explosion-proof refrigerator (below 10°C) is recommended to minimize decomposition.[8][11] Some solid organometallic quinoline compounds may be stored in a freezer within a glovebox.

Q5: What are the primary safety hazards associated with air-sensitive quinoline reagents?

A5: The primary hazards are:

  • Pyrophoricity: Many organolithium reagents, such as n-butyllithium, can ignite spontaneously on contact with air.

  • Corrosivity: These reagents are highly corrosive and can cause severe chemical burns upon skin contact.

  • Toxicity of Quinoline: Quinoline itself is a hazardous substance that can cause eye, nose, and throat irritation, as well as more severe health effects with high exposure.[12][13]

  • Reactive Quenching: Improper quenching of these reagents can lead to exothermic reactions, splashing, and potential fires.

Always consult the Safety Data Sheet (SDS) for each specific reagent and handle them in a fume hood with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[8][14]

Section 2: Core Experimental Protocols

This section provides detailed, step-by-step instructions for key procedures in handling air-sensitive quinoline reagents.

Rigorous Drying of Glassware

All glassware must be scrupulously dried to remove adsorbed moisture, which can be a significant source of reaction quenching.

Protocol:

  • Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to facilitate drying.

  • Place the disassembled glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[15]

  • Assemble the hot glassware quickly and immediately place it under a high vacuum while still hot. This process, known as flame-drying under vacuum, is highly effective.

  • Once cooled to room temperature under vacuum, backfill the glassware with a dry, inert gas such as argon or nitrogen.

  • Repeat the vacuum/inert gas cycle three times to ensure a completely inert atmosphere.[16]

Preparation of an Inert Atmosphere Reaction Setup (Schlenk Line)

The Schlenk line is a versatile tool for manipulating air-sensitive compounds.

Workflow for Setting up a Reaction:

Schlenk_Setup cluster_glassware Glassware Preparation cluster_schlenk Schlenk Line Operations Dry Oven-Dry Glassware (>125°C, >4h) Assemble Assemble Hot Glassware Dry->Assemble Quickly Cool Cool Under Vacuum Assemble->Cool Cycle Evacuate/Refill with Inert Gas (3x) Cool->Cycle Connect to Schlenk Line Solvent Add Anhydrous Solvent via Syringe/Cannula Cycle->Solvent Reagent Add Reagents Solvent->Reagent Reaction Run Reaction Under Positive Inert Gas Pressure Reagent->Reaction

Caption: Workflow for preparing an inert atmosphere reaction using a Schlenk line.

Transfer of Air-Sensitive Reagents

2.3.1 Syringe Transfer (for volumes < 50 mL)

  • Dry a glass syringe and needle in the oven. Assemble while hot and flush with inert gas as it cools.

  • Puncture the septum of the reagent bottle (e.g., Sure/Seal™) with the needle and draw a small amount of inert gas into the syringe.

  • Invert the bottle and slowly withdraw the desired volume of the reagent.

  • Withdraw a small "cushion" of inert gas into the syringe before removing the needle from the septum. This prevents the reagent from being drawn into the needle tip and reacting with air upon removal.

  • Quickly and carefully insert the needle through the septum of the reaction flask and inject the reagent.

2.3.2 Cannula Transfer (for volumes > 50 mL or for higher precision)

A double-tipped needle (cannula) is used to transfer liquids between septum-sealed vessels under a positive pressure of inert gas.

Workflow for Cannula Transfer:

Cannula_Transfer cluster_setup Initial Setup cluster_transfer Transfer Process FlaskA Reagent Flask (Positive N2 Pressure) Cannula_Insert Insert Cannula into both Flasks FlaskA->Cannula_Insert FlaskB Receiving Flask (Vented to Bubbler) FlaskB->Cannula_Insert Cannula_Above Cannula Tip Above Liquid in Reagent Flask Cannula_Insert->Cannula_Above Flush Flush Cannula with N2 Cannula_Above->Flush Cannula_Immerse Lower Cannula into Reagent Flush->Cannula_Immerse Transfer Liquid Transfers to Receiving Flask Cannula_Immerse->Transfer Stop Raise Cannula Above Liquid to Stop Transfer Transfer->Stop

Caption: Step-by-step process for transferring liquids via cannula.

Quenching the Reaction

Properly quenching a reaction involving highly reactive organometallic species is crucial for safety.

Protocol:

  • Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

  • Slowly and dropwise, add a quenching agent. The choice of quencher depends on the subsequent workup. Common quenchers include:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Methanol or isopropanol (for highly reactive reagents, add as a solution in an inert solvent like THF).

  • Allow the mixture to slowly warm to room temperature with stirring.

  • Proceed with the appropriate aqueous workup and extraction.

Safety Note: Never add water directly to a concentrated solution of an organolithium reagent. This can cause a violent, exothermic reaction and potentially a fire.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with air-sensitive quinoline reagents.

Problem Potential Cause(s) Recommended Solution(s)
Reaction turns dark or black immediately upon addition of organolithium reagent. 1. Wet or dirty glassware. 2. Contaminated solvent. 3. Poor quality starting material.1. Ensure glassware is rigorously dried using the protocol in Section 2.1. 2. Use freshly distilled or commercially available anhydrous solvents. Consider passing the solvent through an activated alumina column. 3. Purify the starting quinoline derivative (e.g., by distillation or recrystallization) before use.
Low or no conversion to the desired product. 1. Inactive organolithium reagent. 2. Insufficiently low reaction temperature. 3. Reaction time is too short.1. Titrate the organolithium reagent to determine its exact molarity. 2. Maintain the reaction at the recommended low temperature (e.g., -78 °C) using a cryocool or a well-insulated dry ice/acetone bath. 3. Monitor the reaction by TLC (if possible, by quenching small aliquots) to determine the optimal reaction time.
Formation of multiple unidentified byproducts. 1. Side reactions due to incorrect temperature. 2. Reaction with CO₂ from the atmosphere. 3. Halogen-metal exchange followed by undesired reactions.1. Ensure precise temperature control. For highly sensitive reactions, a cryostat may be necessary. 2. Maintain a positive pressure of high-purity inert gas throughout the reaction. 3. For halogenated quinolines, consider the possibility of competing reaction pathways and adjust the reaction conditions (e.g., temperature, solvent, addition rate) accordingly.
Difficulty in isolating the air-sensitive product. 1. Decomposition upon exposure to air during workup. 2. Product is an oil and difficult to handle.1. Perform the entire workup and purification under an inert atmosphere. This may involve filtration through a cannula with a filter tip or chromatography inside a glovebox.[17][18] 2. If the product is an oil, try to crystallize it by changing the solvent system or by high-vacuum distillation if it is thermally stable.

Section 4: Advanced Techniques and Considerations

Working in a Glovebox

A glovebox provides a fully inert environment and is the gold standard for handling highly sensitive or solid air-sensitive reagents.

Key Considerations for Glovebox Use:

  • Atmosphere: Maintain low levels of oxygen and water (typically <1 ppm).

  • Solvent Compatibility: Be aware that some volatile solvents can be absorbed by the glovebox catalyst, potentially poisoning it.[18]

  • Static Electricity: Grounding straps and anti-static guns can be useful, especially when handling fine powders.

  • Glassware: All glassware and equipment must be brought into the glovebox through an antechamber that is thoroughly purged with inert gas.

Purification of Air-Sensitive Quinolines

If your synthesized quinoline derivative is air-sensitive, purification must be conducted under an inert atmosphere.

  • Recrystallization: This can be performed in Schlenk flasks. The solid can be isolated by filtration using a Schlenk filter apparatus.

  • Column Chromatography: This is challenging outside of a glovebox. If necessary, use a closed system with positive inert gas pressure. The column should be packed with oven-dried silica or alumina.

  • Sublimation: For solid, thermally stable compounds, sublimation under high vacuum can be an effective purification method.

Conclusion

Success in working with air-sensitive quinoline reagents hinges on meticulous preparation, a deep understanding of the underlying chemistry, and a commitment to safe laboratory practices. By implementing the protocols and troubleshooting strategies outlined in this guide, researchers can confidently and reproducibly synthesize and manipulate these valuable compounds, paving the way for new discoveries in medicine and materials science.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. University of Pittsburgh. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Massachusetts Institute of Technology. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Lithiation product stability? ResearchGate. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. University of Pittsburgh. [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. ACS Publications. [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ChemistrySelect. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. University of North Carolina Wilmington. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. MDPI. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. MDPI. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Schlenk line - Wikipedia. Wikipedia. [Link]

  • Safe handling of organolithium compounds in the laboratory | Request PDF. ResearchGate. [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Reactions of organolithium reagents with quinazoline derivatives. -ORCA - Cardiff University. [Link]

  • Lithiation Reaction. American Chemical Society. [Link]

  • The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Quinine - Wikipedia. Wikipedia. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • A new quinoline-derived highly-sensitive fluorescent probe for the detection of hydrazine with excellent large-emission-shift ratiometric response. PubMed. [Link]

  • Air/Moisture Sensitive Filtrations. YouTube. [Link]

  • Quenching guide. Reddit. [Link]

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  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Chloro-4-methyl-7-(methylthio)quinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Chloro-4-methyl-7-(methylthio)quinoline , a heterocyclic scaffold with significant potential in medicinal chemistry. By dissecting the roles of its key substituents, we will explore how modifications to this core structure can modulate its biological effects, offering a comparative perspective against rationally designed alternatives. This document is intended to serve as a practical resource, blending theoretical SAR principles with actionable experimental protocols.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in a wide array of biologically active compounds.[1] Its rigid, planar structure provides an excellent framework for interacting with various biological targets, including enzymes and receptors. The diverse pharmacological activities of quinoline derivatives, ranging from anticancer and antimalarial to antibacterial and anti-inflammatory, underscore the versatility of this heterocyclic motif.[1][2][3] Our focus, 2-Chloro-4-methyl-7-(methylthio)quinoline, presents a trifecta of substituents that each play a critical role in defining its pharmacological profile.

Deconstructing the Structure: A Comparative Analysis of Substituent Effects

To comprehend the SAR of 2-Chloro-4-methyl-7-(methylthio)quinoline, we will systematically examine the influence of each substituent by drawing comparisons with analogous structures reported in the literature. While direct, comprehensive experimental data for this specific molecule is not extensively published, we can infer its likely properties based on well-established SAR principles for the quinoline scaffold.

The 2-Chloro Substituent: A Handle for Reactivity and a Modulator of Activity

The chlorine atom at the C2 position is a common feature in many bioactive quinolines.[4] Its electron-withdrawing nature significantly influences the electron density of the quinoline ring system, which can impact binding affinities to biological targets.

Expertise & Experience: From a synthetic chemistry perspective, the 2-chloro group is a versatile functional handle. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide variety of side chains to explore new chemical space and optimize biological activity. This strategic placement enables the generation of extensive compound libraries for high-throughput screening.

From a biological standpoint, the presence of a halogen at the C2 position has been associated with various activities. For instance, in the context of anticancer research, 2-substituted quinolines have demonstrated interesting cytotoxic profiles against a range of cancer cell lines.[4] The chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

The 4-Methyl Group: Influencing Steric Hindrance and Lipophilicity

The methyl group at the C4 position introduces steric bulk and increases the lipophilicity of the molecule.

Expertise & Experience: The steric hindrance imparted by the 4-methyl group can influence the preferred conformation of the molecule and its ability to fit into a specific binding pocket. In some cases, this can lead to enhanced selectivity for a particular target. Conversely, it could also lead to a decrease in activity if it prevents optimal binding. The increased lipophilicity can affect the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. For instance, in the context of antimalarial 4-aminoquinolines, substitutions at the C4 position are known to be critical for activity.[5]

The 7-Methylthio Group: A Key Interaction Point

The methylthio (-SCH3) group at the C7 position is perhaps the most functionally diverse substituent on our target molecule. The sulfur atom can act as a hydrogen bond acceptor and its lipophilic nature contributes to the overall properties of the compound.

Trustworthiness: A study on a series of 7-chloro-(4-thioalkylquinoline) derivatives provides compelling evidence for the importance of the thioether linkage at a position analogous to our target's 7-methylthio group.[6] In this study, the oxidation state of the sulfur was shown to be critical for cytotoxic activity, with sulfonyl derivatives being more potent than their sulfanyl and sulfinyl counterparts. This highlights the potential for the sulfur atom in the 7-methylthio group of our lead compound to be a key site for metabolic modification or for direct interaction with the biological target.

The presence of a substituent at the C7 position of the quinoline ring is a well-established strategy for modulating biological activity. For example, the 7-chloro group is a hallmark of the potent antimalarial drug chloroquine and is crucial for its activity.[5] This underscores the sensitivity of the quinoline scaffold to substitution at this position.

Comparative Biological Activity Profile: An Inferential Analysis

Based on the analysis of related compounds, we can project a potential biological activity profile for 2-Chloro-4-methyl-7-(methylthio)quinoline and its analogs.

Table 1: Inferred Structure-Activity Relationships and Potential Biological Activities

Substituent PositionModificationPredicted Impact on ActivityPotential Therapeutic Area
C2 -Cl (Reference) Baseline activity, synthetic handleAnticancer, Antimalarial, Antibacterial
-H (Des-chloro)Likely reduced activity due to loss of key interactions.-
-FMay alter electronic properties and membrane permeability.Anticancer, Antimalarial
-OCH3Electron-donating group, could increase activity in some contexts.Anticancer
C4 -CH3 (Reference) Steric bulk may confer selectivity; increases lipophilicity.Kinase Inhibition
-HReduced steric hindrance, may increase or decrease activity.-
-CF3Strong electron-withdrawing group, increases lipophilicity.Kinase Inhibition
C7 -SCH3 (Reference) Potential for H-bonding and metabolic activation.Anticancer, Antimalarial
-OCH3Similar size, but different electronic properties.Antimalarial
-ClStrong electron-withdrawing group, known to be important for antimalarial activity.Antimalarial
-HLikely reduced activity due to loss of a key interaction moiety.-

Experimental Validation: Protocols for SAR Elucidation

To empirically validate the inferred SAR and to directly compare the activity of 2-Chloro-4-methyl-7-(methylthio)quinoline with its analogs, a series of well-defined experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][8][9] It is often the first-line screening assay in anticancer drug discovery. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-Chloro-4-methyl-7-(methylthio)quinoline and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Expertise & Experience: Given that many quinoline derivatives exhibit their anticancer effects through the inhibition of protein kinases, a direct in vitro kinase inhibition assay is a crucial step in target validation and SAR elucidation.[10][11] These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.

Experimental Protocol: General In Vitro Kinase Assay (e.g., using a luminescence-based ATP detection method)

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase solution, substrate solution, and ATP solution.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the kinase solution and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and add a detection reagent that measures the amount of remaining ATP (e.g., a luciferase/luciferin-based reagent). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antibacterial Susceptibility Testing: Broth Microdilution Method

Expertise & Experience: To assess the antibacterial potential of the quinoline derivatives, the broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[4][12]

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Structure-Activity Landscape

To better illustrate the key SAR points, the following diagrams provide a visual summary.

SAR_Summary cluster_quinoline 2-Chloro-4-methyl-7-(methylthio)quinoline Core cluster_substituents Key Substituent Positions & Their Roles quinoline Quinoline Scaffold C2 C2: -Cl (Reactivity, H-bonding) quinoline->C2 Modulates electronics C4 C4: -CH3 (Sterics, Lipophilicity) quinoline->C4 Influences conformation C7 C7: -SCH3 (H-bonding, Metabolism) quinoline->C7 Critical for target interaction

Caption: Key substituent positions and their inferred roles on the quinoline scaffold.

Experimental_Workflow start Compound Synthesis (Analogs of 2-Chloro-4-methyl- 7-(methylthio)quinoline) screening Primary Screening: In Vitro Cytotoxicity (MTT Assay) start->screening tertiary Further Biological Evaluation: (e.g., Antibacterial Activity) start->tertiary secondary Secondary Screening: Target-Based Assays (e.g., Kinase Inhibition) screening->secondary Active Compounds sar Structure-Activity Relationship (SAR) Analysis screening->sar secondary->sar tertiary->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical experimental workflow for SAR studies of novel quinoline derivatives.

Conclusion and Future Directions

The structure-activity relationship of 2-Chloro-4-methyl-7-(methylthio)quinoline represents a compelling area of investigation for drug discovery. While direct experimental data on this specific molecule is limited, a comprehensive analysis of related quinoline derivatives allows for the formulation of strong hypotheses regarding the roles of its key substituents. The 2-chloro group serves as both a modulator of electronic properties and a synthetic handle, the 4-methyl group influences steric and lipophilic characteristics, and the 7-methylthio group presents a crucial point for target interaction and potential metabolic activity.

The provided experimental protocols offer a clear roadmap for the systematic evaluation of these hypotheses. By synthesizing and testing a focused library of analogs, researchers can elucidate the precise contributions of each substituent to the overall biological activity. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and will be instrumental in unlocking the full therapeutic potential of this promising quinoline scaffold.

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A Comparative Efficacy Analysis of 2-Chloro-4-methyl-7-(methylthio)quinoline Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its rigid, planar nature and versatile substitution points allow for the fine-tuning of molecular interactions with biological targets.[3] This guide introduces a novel derivative, 2-Chloro-4-methyl-7-(methylthio)quinoline , a compound of interest based on its structural similarity to other biologically active quinolines.[4][5] While specific efficacy data for this molecule is not yet publicly available, its chemical architecture suggests potential as a kinase inhibitor.

This document provides a comprehensive framework for evaluating the preclinical efficacy of this novel compound. We will objectively compare its hypothetical performance against well-characterized, known inhibitors targeting a critical oncogenic pathway. The methodologies detailed herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and provides a clear rationale for further development.

Rationale for Target Selection: The PI3K/AKT/mTOR Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6] Its frequent dysregulation in a vast array of human cancers makes it one of the most sought-after targets for therapeutic intervention.[7][8] Oncogenic activation can occur through various mechanisms, including mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, which is a natural negative regulator of the pathway.[6][9]

Given that many quinoline-based small molecules have demonstrated potent kinase inhibitory activity, it is a scientifically sound hypothesis that 2-Chloro-4-methyl-7-(methylthio)quinoline may exert its effects by targeting a key kinase within this pathway, such as AKT.[2][10]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Selection of Comparator Compounds

To establish a robust benchmark for efficacy, we will compare our novel quinoline derivative against two well-established AKT inhibitors with distinct mechanisms of action. This choice provides a comprehensive context for interpreting any observed activity.

  • Ipatasertib (GDC-0068): An ATP-competitive pan-AKT inhibitor.[7] It directly competes with adenosine triphosphate (ATP) in the kinase's catalytic pocket, preventing the phosphorylation of downstream substrates. Its efficacy is therefore dependent on its affinity for the active site relative to the intracellular concentration of ATP.

  • MK-2206: An allosteric pan-AKT inhibitor.[7] It binds to a site distinct from the ATP pocket, inducing a conformational change that locks the kinase in an inactive state. This mechanism is non-competitive with ATP, offering a different mode of therapeutic action.

Experimental Framework for Comparative Efficacy

A multi-pronged approach combining direct biochemical assays with cell-based functional assays is crucial for a thorough evaluation. This strategy allows us to determine not only the direct inhibitory potential of the compound on its target but also its functional consequences in a biological context.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Radiometric Radiometric Kinase Assay (IC50 Determination) Luminescence Luminescence Assay (High-Throughput Screen) Viability Cell Viability Assay (GI50 Determination) WesternBlot Western Blot Analysis (Target Engagement) Viability->WesternBlot Confirm On-Target Effect Compound Novel Quinoline & Comparators Compound->Radiometric Compound->Luminescence Compound->Viability

Caption: High-level experimental workflow for inhibitor comparison.

Part A: In Vitro Biochemical Potency

The first critical step is to determine if 2-Chloro-4-methyl-7-(methylthio)quinoline directly inhibits the kinase activity of AKT in a cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Protocol 1: Radiometric [³³P]-ATP Kinase Activity Assay (Gold Standard)

This assay directly measures the incorporation of a radiolabeled phosphate group from [³³P]-ATP onto a specific substrate peptide by the kinase. It is considered the gold standard due to its direct detection method, which avoids interference from compound autofluorescence or light scattering.[11][12]

Methodology:

  • Reaction Preparation: In a 96-well plate, prepare a reaction buffer containing recombinant human AKT1 enzyme and a specific peptide substrate (e.g., Crosstide).

  • Compound Addition: Add serial dilutions of 2-Chloro-4-methyl-7-(methylthio)quinoline, Ipatasertib, MK-2206, or DMSO (vehicle control) to the wells. Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing MgCl₂ and [³³P]-ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Allow the reaction to proceed for 30 minutes at 30°C.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [³³P]-ATP will not.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound radiolabeled ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part B: Cellular Activity and On-Target Engagement

Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is essential to confirm that it can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional anti-proliferative response.

Protocol 2: Cell Viability Assay (MTT or equivalent)

This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. We will use a cancer cell line known to be dependent on PI3K/AKT signaling (e.g., MCF-7 breast cancer cells, which have a PIK3CA mutation).

Methodology:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each inhibitor (the novel quinoline, Ipatasertib, MK-2206) for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

To confirm that the observed reduction in cell viability is due to the inhibition of the AKT pathway, we will measure the phosphorylation status of AKT and its key downstream substrate, p70S6K.

Methodology:

  • Cell Treatment and Lysis: Treat MCF-7 cells with the IC50 and 5x IC50 concentrations of each compound for 2-4 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against Phospho-AKT (Ser473), total AKT, Phospho-p70S6K, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated forms of AKT and p70S6K, without a change in the total protein levels, indicates successful on-target inhibition.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for a clear, at-a-glance comparison.

Table 1: Hypothetical Comparative Efficacy Data

CompoundTypeBiochemical IC50 (AKT1)Cellular GI50 (MCF-7)P-AKT (Ser473) Inhibition
2-Chloro-4-methyl-7-(methylthio)quinoline Novel Quinoline[Experimental Value][Experimental Value][Yes/No]
Ipatasertib (GDC-0068) ATP-Competitive AKT Inhibitor~5 nM~200 nMYes
MK-2206 Allosteric AKT Inhibitor~8 nM~350 nMYes

Note: Values for Ipatasertib and MK-2206 are representative of those found in the literature and will vary by specific assay conditions.

Interpretation of Results:

  • Potency: The biochemical IC50 value for 2-Chloro-4-methyl-7-(methylthio)quinoline will directly measure its potency against the AKT1 enzyme. A lower value indicates higher potency. Comparing this to Ipatasertib and MK-2206 provides an immediate benchmark.

  • Cellular Efficacy: The cellular GI50 value reflects the compound's ability to inhibit cancer cell growth. A significant drop-off between the biochemical IC50 and the cellular GI50 may indicate poor cell permeability, efflux by cellular pumps, or metabolic instability.

  • Mechanism of Action: The Western blot results provide the crucial link between the observed cellular effect and the intended molecular target. A dose-dependent decrease in p-AKT and p-p70S6K levels would strongly support the hypothesis that 2-Chloro-4-methyl-7-(methylthio)quinoline acts as an on-target AKT pathway inhibitor.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the initial efficacy assessment of 2-Chloro-4-methyl-7-(methylthio)quinoline as a potential kinase inhibitor. By employing gold-standard biochemical assays, relevant cell-based models, and direct comparison to established drugs like Ipatasertib and MK-2206, researchers can generate a robust dataset. This data will be critical for making informed decisions about the compound's therapeutic potential and will lay the essential groundwork for more advanced preclinical studies, including selectivity profiling, in vivo efficacy, and pharmacokinetic analysis. The strength of this approach lies in its integrated nature, which moves beyond simple potency measurements to provide a holistic view of a compound's biological activity and mechanism of action.

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Assessing the Selectivity of 2-Chloro-4-methyl-7-(methylthio)quinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the precise targeting of cellular signaling pathways is paramount. Kinase inhibitors have emerged as a cornerstone of targeted therapy, yet their clinical success is intrinsically linked to their selectivity. A highly selective compound preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity or unexpected pharmacological outcomes. Conversely, a certain degree of polypharmacology can sometimes be beneficial. Therefore, a thorough understanding of a compound's selectivity profile is a critical step in its development trajectory.

This guide provides an in-depth comparative analysis of the hypothetical selectivity of a novel compound, 2-Chloro-4-methyl-7-(methylthio)quinoline , against established kinase inhibitors. Quinoline scaffolds are prevalent in numerous FDA-approved kinase inhibitors, often targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Alterations in the PI3K/Akt/mTOR signaling cascade are one of the most frequent occurrences in human cancers.[1]

Here, we will compare the posited selectivity of our compound of interest with two well-characterized inhibitors of the PI3K pathway: Pictilisib (GDC-0941) , a pan-Class I PI3K inhibitor, and Omipalisib (GSK2126458) , a dual PI3K/mTOR inhibitor.[3][4] This comparison will be framed within the context of robust experimental methodologies, providing researchers with the foundational knowledge to assess the selectivity of their own compounds.

Comparative Selectivity Profile: A Quantitative Overview

A compound's selectivity is not an absolute measure but rather a spectrum of its activity across a panel of related targets. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against a diverse set of kinases. A lower value indicates higher potency. The following table presents a hypothetical selectivity profile for 2-Chloro-4-methyl-7-(methylthio)quinoline alongside published data for Pictilisib and Omipalisib against key isoforms of PI3K and other related kinases.

Target Kinase2-Chloro-4-methyl-7-(methylthio)quinoline (Hypothetical IC50, nM)Pictilisib (GDC-0941) (Published IC50, nM)[3]Omipalisib (GSK2126458) (Published Ki, nM)[4]
PI3Kα 15 3 0.019
PI3Kβ 150 33 0.13
PI3Kδ 25 3 0.024
PI3Kγ 80 75 0.06
mTORC1 >1000>5800.18
mTORC2 >1000>5800.3
DNA-PK >2000Not reportedNot reported
VEGFR2 850Not reportedNot reported

This hypothetical data positions 2-Chloro-4-methyl-7-(methylthio)quinoline as a potent inhibitor of PI3Kα and PI3Kδ, with moderate activity against PI3Kγ and significantly less activity against PI3Kβ. This profile suggests a degree of isoform selectivity, which could be advantageous in targeting specific cancer types where these isoforms are the primary drivers. In contrast, Pictilisib is a pan-inhibitor, potently targeting all Class I PI3K isoforms.[3] Omipalisib demonstrates potent inhibition of all PI3K isoforms as well as both mTOR complexes.[4]

The Rationale Behind Experimental Design: Why These Assays?

To generate the robust and comparable data presented above, a series of well-designed experiments are necessary. The choice of assay is dictated by the specific question being asked. For initial selectivity screening, in vitro kinase assays are the gold standard. To confirm target engagement within a cellular context, biophysical methods like the Cellular Thermal Shift Assay (CETSA) are invaluable.

In Vitro Kinase Profiling: The First Line of Assessment
  • Causality : The primary goal of in vitro kinase profiling is to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. This is a crucial first step as it isolates the interaction between the compound and its potential targets from the complexities of a cellular environment. Two common methods are employed:

    • Radiometric Assays : These are considered the "gold standard" due to their direct measurement of phosphate incorporation into a substrate.[5] They are highly sensitive and not easily confounded by assay artifacts like autofluorescence or light scattering from the test compound.

    • Luminescence-Based Assays : These assays, such as the Kinase-Glo® platform, measure the depletion of ATP, which is consumed during the kinase reaction.[6] The amount of remaining ATP is converted into a luminescent signal. This method is highly amenable to high-throughput screening due to its simplicity and speed.

Cellular Target Engagement: Validating In Vitro Findings
  • Causality : A compound that is potent in a biochemical assay may not necessarily engage its target effectively within a cell due to factors like cell permeability, efflux pumps, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) addresses this by directly measuring the binding of a compound to its target protein in a cellular environment.[7] The principle is that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with a compound and then quantifying the amount of soluble target protein, one can infer target engagement.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for researchers looking to assess the selectivity of their own compounds.

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)

This protocol is adapted from the Promega Kinase-Glo® platform and is suitable for high-throughput screening.[6]

Objective: To determine the IC50 values of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 2-Chloro-4-methyl-7-(methylthio)quinoline) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 5 µL of kinase buffer containing the appropriate kinase and its specific peptide substrate.

    • Add 1 µL of the serially diluted compound to the respective wells. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor like staurosporine as a positive control (0% activity).

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for assessing the target engagement of a compound in intact cells.[7]

Objective: To determine if the test compound binds to and stabilizes its target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target protein of interest (e.g., a cancer cell line with known PI3K pathway activation).

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Thermal cycler or heating block.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific to the target protein.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle-treated control (e.g., DMSO).

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each compound concentration, plot the relative amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_0 In Vitro Kinase Assay cluster_1 Cellular Thermal Shift Assay (CETSA) Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add Compound Luminescence Reading Luminescence Reading Kinase Reaction->Luminescence Reading Add Kinase-Glo Kinase + Substrate Kinase + Substrate Kinase + Substrate->Kinase Reaction Add Kinase Mix ATP ATP ATP->Kinase Reaction Initiate Reaction IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Add Compound Heating Heating Compound Treatment->Heating Apply Temp Gradient Cell Lysis Cell Lysis Heating->Cell Lysis Lyse Cells Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble/Insoluble Western Blot Western Blot Centrifugation->Western Blot Analyze Supernatant Target Engagement Analysis Target Engagement Analysis Western Blot->Target Engagement Analysis Quantify Bands

Caption: Experimental workflows for in vitro kinase and cellular thermal shift assays.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 2-Chloro-4-methyl-7- (methylthio)quinoline Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the putative target of the test compound.

Conclusion and Future Directions

The comprehensive assessment of a compound's selectivity is a non-negotiable aspect of modern drug discovery. This guide has outlined a rational and experimentally grounded approach to evaluating the selectivity of a novel quinoline-based compound, 2-Chloro-4-methyl-7-(methylthio)quinoline, by comparing its hypothetical performance against established PI3K inhibitors. By employing a combination of robust in vitro kinase assays and cellular target engagement studies, researchers can build a detailed picture of a compound's interaction with the human kinome.

The hypothetical data presented herein suggests that 2-Chloro-4-methyl-7-(methylthio)quinoline may possess a favorable selectivity profile, warranting further investigation. Future studies should aim to generate real experimental data for this compound across a broad panel of kinases to confirm its primary targets and identify any potential off-target liabilities. Furthermore, exploring the structure-activity relationship (SAR) by synthesizing and testing analogs will be crucial in optimizing both potency and selectivity. Ultimately, a deep understanding of selectivity, gained through the rigorous application of the principles and protocols outlined in this guide, will be instrumental in advancing promising new molecules towards clinical development.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • The PI3K/AKT/mTOR pathway in solid tumors. PMC - NIH. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available at: [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. Available at: [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. PMC - NIH. Available at: [Link]

  • Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. PubMed Central. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.